2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Description
Propriétés
IUPAC Name |
2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXTERFTAJMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619972 | |
| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302964-24-5 | |
| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-N-(2-CHLORO-6-METHYLPHENYL)THIAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG8Y584N6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the manufacture of the multi-targeted kinase inhibitor, Dasatinib.[1][2][3] Dasatinib is a critical therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL).[1] This document details various synthetic methodologies, presents characterization data in a structured format, and offers detailed experimental protocols. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a crucial building block in the synthesis of Dasatinib.[4] The efficiency of its synthesis and the purity of the final product directly impact the quality and cost of this life-saving medication.[2] Several synthetic routes have been developed to optimize the yield, reduce costs, and simplify the production process.[3] This guide will explore some of the prominent methods for its preparation and provide detailed characterization data.
Synthetic Methodologies
Multiple synthetic pathways to obtain this compound have been reported. A common and efficient method involves the reaction of an acrylamide derivative with N-bromosuccinimide (NBS) and thiourea.[1][3] Another approach starts from 2-aminothiazole-5-ethyl formate, which undergoes a series of reactions including amino protection, hydrolysis, amidation, and deprotection.[2]
A widely adopted synthetic workflow is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
Characterization Data
The structural confirmation and purity assessment of this compound are crucial. The following tables summarize the key characterization data reported in the literature.
Table 1: Spectroscopic Data
| Type of Data | Solvent | Chemical Shifts (δ) / Values |
| ¹H NMR | DMSO-d₆ | 9.64 (s, 1H, NH), 7.87 (s, 1H, ArH), 7.62 (s, 2H, NH₂), 7.36-7.38 (m, 1H, BzH), 7.21-7.27 (m, 2H, BzH), 2.21 (s, 3H, CH₃)[3] |
| ¹³C NMR | DMSO-d₆ | 172.47, 159.88, 144.08, 143.48, 139.19, 134.05, 132.81, 129.31, 127.31, 121.00, 18.66[1] |
Table 2: Elemental Analysis
| Element | Calculated (%) | Found (%) |
| C | 49.34 | 49.17 |
| H | 3.76 | 3.37 |
| N | 15.69 | 15.33 |
| S | 11.97 | 11.96 |
| Cl | 13.24 | 13.33 |
| As reported in one study.[1] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
To a cold (0-5°C) and stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) was added slowly, maintaining the temperature between 0-5°C.[1] The mixture was then warmed to 20°C and stirred for 2 hours.[1] Hydrochloric acid (1N, 115 mL) was added at 0-10°C.[1] The mixture was diluted with water (310 mL) and concentrated under vacuum to a thick slurry.[1]
Synthesis of this compound
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), N-bromosuccinimide (4.08 g, 22.9 mmol) was added at -10 to 0°C.[1] After the addition, thiourea (1.9 g, 25 mmol) was added, and the reaction mixture was heated to 85°C for 2 hours.[1] The reaction was then cooled to room temperature, and a 10% aqueous sodium bisulfite solution (10 mL) was added, followed by ethyl acetate (50 mL). The pH was adjusted to 8-9 with 2N sodium hydroxide. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]
Applications in Drug Development
This compound is a pivotal intermediate for the synthesis of Dasatinib.[2][4] The subsequent reaction of this intermediate with 4,6-dichloro-2-methylpyrimidine, followed by condensation with 1-(2-hydroxyethyl)piperazine, leads to the formation of Dasatinib.[1] The development of efficient and scalable synthetic routes for this intermediate is therefore of significant interest to the pharmaceutical industry.
Conclusion
This technical guide has summarized the key aspects of the synthesis and characterization of this compound. The provided synthetic methodologies, characterization data, and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. The continued optimization of the synthesis of this important intermediate will play a crucial role in ensuring the availability and affordability of Dasatinib for patients in need.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. This compound | 302964-24-5 [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of Dasatinib, a Potent Tyrosine Kinase Inhibitor Synthesized from 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Introduction: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a pivotal chemical intermediate in the synthesis of Dasatinib, a powerful second-generation tyrosine kinase inhibitor.[1][2] This guide focuses on the comprehensive mechanism of action of Dasatinib, the biologically active pharmaceutical ingredient, providing researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
Dasatinib is a multi-targeted kinase inhibitor that targets a range of tyrosine kinases, playing a crucial role in the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Unlike its predecessor, imatinib, Dasatinib has the unique ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its enhanced potency and its efficacy against many imatinib-resistant mutations.
The primary molecular targets of Dasatinib include:
-
BCR-ABL Kinase: The hallmark of CML, this constitutively active fusion protein is a primary target of Dasatinib.[3]
-
SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN.[4]
-
c-KIT [5]
-
Ephrin (EPH) Receptors [4]
-
Platelet-Derived Growth Factor Receptor (PDGFR) β [4]
By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that are essential for the proliferation and survival of cancer cells, ultimately leading to cell cycle arrest and apoptosis.[6][7]
Signaling Pathway Inhibition
Dasatinib's therapeutic effects are a direct result of its ability to interrupt key signaling cascades. The inhibition of BCR-ABL and SRC family kinases disrupts multiple downstream pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.
Quantitative Data: In Vitro Potency
The following tables summarize the inhibitory concentrations (IC50) of Dasatinib against various kinases and cancer cell lines, providing a quantitative measure of its potent anti-cancer activity.
Table 1: Dasatinib IC50 Values against Kinases
| Kinase Target | IC50 (nM) |
| Abl | <1[5] |
| LCK | 0.6[5] |
| Src | 0.8[5] |
| c-Kit (wt) | 79[5] |
| c-Kit (D816V) | 37[5] |
Table 2: Dasatinib IC50 Values against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time |
| NCI-H1975 | Lung Cancer | 0.95 µM | 72 h[6] |
| NCI-H1650 | Lung Cancer | 3.64 µM | 72 h[6] |
| C643 | Thyroid Cancer | ~19-1250 nM | 3 days[5] |
| TPC1 | Thyroid Cancer | ~19-1250 nM | 3 days[5] |
| BCPAP | Thyroid Cancer | ~19-1250 nM | 3 days[5] |
| SW1736 | Thyroid Cancer | ~19-1250 nM | 3 days[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Dasatinib.
1. In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of Dasatinib on purified kinases.
-
Materials:
-
Purified recombinant kinase (e.g., Abl, Src)
-
Specific peptide substrate
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
96-well plates
-
Phosphocellulose filter paper (for radiometric assays)
-
Scintillation counter or plate reader
-
-
Procedure:
-
Prepare serial dilutions of Dasatinib in the kinase assay buffer in a 96-well plate. Include a DMSO-only control.
-
Prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific substrate.
-
Add the kinase master mix to each well of the plate containing the diluted Dasatinib.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow Dasatinib to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate using a scintillation counter (for radiometric assays) or a plate reader (for fluorescence/luminescence-based assays).
-
Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control and determine the IC50 value.[8]
-
2. Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of Dasatinib on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., K562, NCI-H1650)
-
Complete cell culture medium
-
Dasatinib
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of Dasatinib and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with Dasatinib.
-
Materials:
-
Cancer cell lines
-
Dasatinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Dasatinib or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
4. In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of Dasatinib in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cell line or patient-derived tumor fragments
-
Dasatinib
-
Vehicle for oral gavage (e.g., 80 mM citrate buffer, pH 3.1)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Dasatinib (e.g., 30 mg/kg) or vehicle daily via oral gavage.[4][6]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[11]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a tyrosine kinase inhibitor like Dasatinib.
This compound is an indispensable precursor for the synthesis of Dasatinib. The resulting drug, Dasatinib, is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. By effectively targeting BCR-ABL, SRC family kinases, and other key signaling molecules, Dasatinib disrupts the pathways that drive cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The comprehensive experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this important class of anti-cancer agents.
References
- 1. This compound | 302964-24-5 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. vixra.org [vixra.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 7. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Biological Activity of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Review of a Key Synthetic Intermediate
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known biological and chemical profile of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. While extensive research has been conducted on derivatives of this compound, particularly the anti-cancer drug Dasatinib, publicly available data on the intrinsic biological activity of this specific molecule is limited. This document summarizes its primary role as a chemical intermediate and explores the broader context of the biological potential of the 2-aminothiazole scaffold.
Introduction
This compound is a chemical compound characterized by a central thiazole ring.[1] It is primarily recognized as a crucial precursor in the synthesis of Dasatinib, a potent protein tyrosine kinase inhibitor used in cancer therapy.[1][2][][4] The molecular structure, featuring an amino group and a carboxamide group, suggests potential for biological activity, making the 2-aminothiazole core a subject of interest in medicinal chemistry.[1]
Role as a Synthetic Intermediate
The principal and well-documented application of this compound is as a key building block in the synthesis of Dasatinib.[1][2][][4] Dasatinib is a multi-targeted kinase inhibitor that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of this thiazole derivative with other chemical moieties to create the final active pharmaceutical ingredient.
The general synthetic pathway is outlined below:
Biological Activity of Related 2-Aminothiazole Derivatives
While direct biological data for this compound is scarce, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities. The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.
Kinase Inhibition
The 2-aminothiazole moiety serves as a novel kinase inhibitor template.[5] Structure-activity relationship (SAR) studies have led to the discovery of potent pan-Src kinase inhibitors.[5] For instance, the optimization of a 2-aminothiazole hit from a compound collection led to the development of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[6][7]
Anticancer Properties
In an effort to develop novel and selective anti-tumor drugs, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative activity.[8] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), which is structurally related to the topic compound, exhibited high antiproliferative potency against human K562 leukemia cells.[8] However, its activity was significantly lower against mammary (MCF-7) and colon (HT-29) carcinoma cell lines, with IC50 values of 20.2 µM and 21.6 µM, respectively.[8]
The following workflow illustrates a general process for evaluating the antiproliferative activity of such compounds:
Other Biological Activities
Derivatives of the 2-aminothiazole scaffold have also been investigated for other therapeutic applications, including their potential as anti-tubercular and anti-inflammatory agents.[9]
Quantitative Data
As of the latest review of published literature, there is no specific quantitative biological data (e.g., IC50, EC50, Ki) available for this compound itself. The available quantitative data pertains to its more complex derivatives, such as those mentioned in the study by Liu et al.[8]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standard methodologies for assessing the biological activity of novel chemical entities, such as those described below, would be applicable.
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Kinase Inhibition Assay (Example: Lck Kinase Assay)
A putative binding model for Lck inhibition by 2-aminothiazole compounds has been constructed using molecular modeling, suggesting key hydrogen-bond interactions.[5] A general biochemical assay to determine kinase inhibition would involve:
-
Assay Setup: In a microplate, combine the kinase (e.g., Lck), a substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent (e.g., a phosphospecific antibody) that binds to the phosphorylated substrate, often coupled with a fluorescent or luminescent readout.
-
Signal Measurement: Measure the signal, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
Due to the lack of specific biological activity data for this compound, there are no elucidated signaling pathways directly involving this compound. The relevant signaling pathways are those targeted by its derivative, Dasatinib, which include the BCR-ABL fusion protein and Src family kinases.
Conclusion
This compound is a well-established and critical intermediate in the synthesis of the anticancer drug Dasatinib. While the 2-aminothiazole core is a known pharmacophore with diverse biological activities, there is a notable absence of publicly available research on the specific biological effects of this particular precursor molecule. Future studies are warranted to explore the intrinsic biological activity of this compound and to determine if it possesses any therapeutic potential beyond its role as a synthetic building block. Researchers interested in this molecule should consider it as a starting point for the design and synthesis of novel bioactive compounds.
References
- 1. This compound | 302964-24-5 [chemicalbook.com]
- 2. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Review of Available Data
A comprehensive review of scientific literature reveals that 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is primarily documented as a key intermediate in the synthesis of potent pharmaceutical agents, most notably the dual Src/Abl kinase inhibitor, Dasatinib. Currently, there is a lack of publicly available in vitro evaluation data for this specific compound. Research has predominantly focused on the biological activity of its derivatives rather than the precursor itself.
This technical guide summarizes the existing information landscape for this compound, highlighting its role in medicinal chemistry and the absence of direct biological activity data.
Role as a Synthetic Precursor
This compound serves as a foundational molecular scaffold in the multi-step synthesis of Dasatinib and other structurally related anti-neoplastic agents.[1][2] Its chemical structure provides the necessary reactive sites for the addition of other functional groups that are critical for the therapeutic activity of the final drug products. For instance, the 2-amino group on the thiazole ring is a key point for further chemical modification.
Studies have detailed the synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed to exhibit anti-proliferative effects.[3][4] However, these studies report the biological evaluation of the final synthesized compounds, not the starting intermediate, this compound. For example, a derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, has been shown to have high antiproliferative potency on human K563 leukemia cells.[3]
Absence of Direct In Vitro Biological Data
Despite its crucial role in the synthesis of pharmacologically active molecules, dedicated studies on the in vitro biological effects of this compound are not available in the reviewed literature. Consequently, quantitative data such as IC50 or EC50 values, cytotoxicity profiles, or specific enzyme inhibition data for this compound are absent.
Similarly, there are no described signaling pathways or detailed experimental protocols for the in vitro evaluation of this specific molecule. The available Material Safety Data Sheet (MSDS) for the compound does not provide in-depth toxicological data from comprehensive studies.[5]
Logical Relationship: From Precursor to Active Drug
The logical flow from this compound to a biologically active agent like Dasatinib involves a series of chemical modifications. This progression is visualized in the following diagram.
Caption: Synthetic pathway from precursor to active drug.
Conclusion
While this compound is a compound of significant interest in the field of medicinal chemistry due to its role as a precursor to important anti-cancer drugs, there is no available scientific literature detailing its own in vitro biological activity. Researchers and drug development professionals should be aware that the biological effects widely attributed to its derivatives, such as Dasatinib, are not inherent to this precursor molecule. Future research could potentially explore the intrinsic biological activity, if any, of this compound to fully characterize its pharmacological profile.
References
- 1. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 302964-24-5 [chemicalbook.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. capotchem.com [capotchem.com]
Unveiling the Targets of a Privileged Scaffold: A Technical Guide to the Target Identification of Dasatinib, a 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivative
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor research. It details the target identification and mechanism of action of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. The core chemical structure of Dasatinib is derived from 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a key synthetic intermediate. While the biological activity of the intermediate itself is not extensively characterized, it provides the foundational scaffold for the potent and clinically significant activity of Dasatinib.
This document provides an in-depth overview of the known molecular targets of Dasatinib, the experimental methodologies employed for their identification, and the key signaling pathways modulated by this influential therapeutic agent.
Executive Summary
Dasatinib is a powerful inhibitor of multiple tyrosine kinases, playing a crucial role in the treatment of certain cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its mechanism of action is centered on the inhibition of the BCR-ABL fusion protein and the SRC family of kinases, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.[2][3] The broad kinase inhibitory profile of Dasatinib has been elucidated through a variety of advanced experimental techniques, including chemical proteomics and in vitro kinase assays. This guide will provide a detailed examination of these targets and the methodologies used to identify them.
Quantitative Analysis of Dasatinib's Kinase Inhibition Profile
The potency of Dasatinib against a wide range of kinases has been quantified through numerous studies. The following tables summarize the inhibitory activity of Dasatinib, primarily presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. Lower values are indicative of higher potency.
Table 1: Inhibitory Activity (IC50) of Dasatinib Against Key Kinase Targets
| Kinase Target | IC50 (nM) | Cell Line/Assay Conditions |
| ABL | <1 | Cell-free assay |
| SRC | 0.8 | Cell-free assay |
| LCK | <1.1 | Cell-free assay |
| FYN | <1.1 | Cell-free assay |
| YES | <1.1 | Cell-free assay |
| c-KIT | 79 | Cell-free assay |
| c-KIT (D816V) | 37 | Cell-free assay |
| PDGFRβ | - | - |
| EphA2 | - | - |
| FAK | 0.2 | Enzyme assay |
Data compiled from multiple sources.[4][5] Note: IC50 values can vary based on the specific assay conditions.
Table 2: Dissociation Constants (Kd) of Dasatinib for Various Kinases
| Kinase Target | Kd (nM) |
| ABL1 | 0.6 |
| SRC | 0.4 |
| LCK | 0.2 |
| LYN | 0.2 |
| YES1 | 0.2 |
| KIT | 1.8 |
| PDGFRB | 2.2 |
| EPHA2 | 1.0 |
This table presents a selection of key on- and off-target kinases to provide a quantitative comparison of binding affinities. Lower Kd values indicate higher binding affinity.
Experimental Protocols for Target Identification
The identification of Dasatinib's molecular targets has been achieved through a combination of sophisticated experimental approaches. The following sections detail the core methodologies.
Chemical Proteomics for Unbiased Target Discovery
Chemical proteomics is a powerful technique used to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[6][7] This approach has been instrumental in defining the broad target profile of Dasatinib.
Principle: A bioactive small molecule, such as Dasatinib, is chemically modified to allow for its immobilization on a solid support (e.g., Sepharose beads), creating an affinity matrix.[8] This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized drug are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.
Generalized Protocol:
-
Immobilization of Dasatinib: A derivative of Dasatinib with a suitable linker is covalently attached to activated Sepharose beads.
-
Cell Lysis: Cancer cells (e.g., K562 for CML) are lysed to release their protein content.
-
Affinity Enrichment: The cell lysate is incubated with the Dasatinib-coupled beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, often by using a competitive inhibitor (e.g., free Dasatinib) or by denaturing the proteins.
-
Protein Digestion: The eluted proteins are digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry (LC-MS/MS): The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequences.
-
Protein Identification: The peptide sequences are matched to a protein database to identify the proteins that were bound to the Dasatinib affinity matrix.
In Vitro Kinase Inhibition Assays
To quantify the inhibitory potency of Dasatinib against specific kinases, in vitro kinase assays are employed.[9] These assays directly measure the effect of the compound on the enzymatic activity of purified kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The reduction in kinase activity is then used to calculate the IC50 value.
Generalized Protocol:
-
Assay Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled or modified for detection).
-
Inhibitor Addition: Dasatinib is added to the reaction mixture at a range of concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period.
-
Detection: The amount of phosphorylated substrate is measured. This can be done through various methods, such as radioactivity detection, fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the Dasatinib concentration. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways Modulated by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary pathways affected are those downstream of BCR-ABL and SRC family kinases.[2][3]
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] Dasatinib potently inhibits BCR-ABL, leading to the downregulation of its downstream signaling cascades.
Caption: Dasatinib inhibits the BCR-ABL oncoprotein, blocking downstream pro-proliferative and pro-survival signaling pathways.
SRC Family Kinase Signaling Pathway
SRC family kinases are involved in a multitude of cellular processes, including cell growth, adhesion, and migration. Their inhibition by Dasatinib contributes to its anti-cancer effects.[2]
Caption: Dasatinib inhibits SRC family kinases, impacting cellular processes such as adhesion, migration, and proliferation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification of kinase inhibitor targets using affinity chromatography coupled with mass spectrometry.
Caption: A generalized workflow for target identification using affinity chromatography and mass spectrometry.
Conclusion
The target identification of Dasatinib, a derivative of the this compound scaffold, showcases a successful example of multi-targeted kinase inhibitor development. Through the application of advanced techniques such as chemical proteomics and in vitro kinase assays, a comprehensive understanding of its mechanism of action has been achieved. This knowledge is critical for its clinical application and for guiding the development of future generations of kinase inhibitors. This technical guide provides a foundational resource for researchers seeking to understand and apply these powerful target identification methodologies.
References
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a 2-aminothiazole moiety linked to a substituted phenyl group via a carboxamide bridge, serves as a crucial building block in the synthesis of various biologically active molecules. Most notably, it is a key intermediate in the production of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and an examination of the biological signaling pathways associated with its primary therapeutic application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and further chemical modification. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | [3] |
| CAS Number | 302964-24-5 | [4][5] |
| Molecular Formula | C₁₁H₁₀ClN₃OS | [3] |
| Molecular Weight | 267.73 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 208.0 to 212.0 °C | [4][6] |
| Boiling Point (Predicted) | 362.0 ± 37.0 °C | [6] |
| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1][6] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [6] |
| pKa (Predicted) | 11.09 ± 0.70 | |
| logP (Predicted) | 2.5 - 3.0 (Estimated based on chemical structure) | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [6] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common method involves the reaction of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea.[7]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Tetrahydrofuran (THF)
-
Pyridine
-
3-Ethoxyacryloyl chloride
-
2-Chloro-6-methylaniline
Procedure:
-
Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:
-
Dissolve 2-chloro-6-methylaniline and pyridine in THF in a reaction vessel.
-
Cool the solution to 0-5 °C.
-
Slowly add 3-ethoxyacryloyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work up the reaction mixture to isolate the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide product.
-
-
Synthesis of this compound:
-
Dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.
-
Add NBS to the solution and stir.
-
Add thiourea to the reaction mixture and heat to induce ring closure.
-
Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product.
-
Purify the crude product by recrystallization to obtain this compound.
-
A logical workflow for the synthesis is depicted in the following diagram:
Physicochemical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ), multiplicity, and integration of the signals are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as electrospray ionization (ESI) can be employed to generate ions, which are then analyzed to determine their mass-to-charge ratio.
-
Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is used to assess the purity of the compound. A reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. The purity is determined by the relative peak area of the main component.
Biological Context and Signaling Pathways
As a key intermediate in the synthesis of Dasatinib, the biological relevance of this compound is intrinsically linked to the mechanism of action of Dasatinib.[2] Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets the BCR-ABL fusion protein and the Src family of kinases.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In certain cancers, such as CML, the hyperactivity of these kinases leads to uncontrolled cell growth.
The primary signaling pathways inhibited by Dasatinib, and therefore relevant to the application of its synthetic intermediates, include:
-
BCR-ABL Pathway: The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase. It activates several downstream signaling pathways, including the Ras/MAPK pathway and the PI3K/Akt pathway, which promote cell proliferation and inhibit apoptosis. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking these downstream signals.
-
Src Family Kinase Pathway: Src family kinases are involved in a wide range of cellular processes, including cell growth, adhesion, and migration. Their inhibition by Dasatinib contributes to its anti-cancer effects.
The following diagram illustrates the key signaling pathways affected by Dasatinib:
Conclusion
This compound is a fundamentally important molecule in the synthesis of the targeted anti-cancer therapeutic, Dasatinib. A comprehensive understanding of its physicochemical properties is paramount for its effective use in drug development and manufacturing. This guide provides a detailed summary of these properties, outlines key experimental protocols for its synthesis and characterization, and places the compound in its biological context by describing the signaling pathways targeted by its principal derivative. This information serves as a valuable resource for researchers and professionals working in the field of oncology drug discovery and development.
References
- 1. orientjchem.org [orientjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. This compound CAS#: 302964-24-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
An In-depth Technical Guide to the Patent Literature of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Dasatinib.[1][2][3] Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][4] The synthesis and purity of this intermediate are critical factors that directly impact the quality and cost of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the patent literature concerning this compound, focusing on its synthesis, experimental protocols, and available quantitative data.
Synthesis Methodologies
The patent literature reveals several distinct synthetic routes for the preparation of this compound. The following sections detail the most prominent methods, outlining the key steps and reagents involved.
Method 1: Synthesis via 3-Ethoxyacrylic Acid Intermediate
This method, described in patent CN103483289A, involves a three-step process starting from trichloroacetyl chloride and ethyl vinyl ether.[1]
Experimental Protocol:
-
Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a nucleophilic substitution and hydrolysis reaction in a one-pot synthesis.[1]
-
Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide: The resulting 3-ethoxyacrylic acid is subjected to an acyl chlorination and amidation reaction, also in a one-pot method.[1]
-
Synthesis of this compound: The N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide is reacted with N-Bromosuccinimide (NBS) and thiourea to yield the final product.[1]
Quantitative Data for Method 1:
| Parameter | Value | Reference |
| Final Product Yield | 92.1% | [1] |
| Final Product Purity (HPLC) | >98% | [1] |
Synthesis Workflow for Method 1:
Caption: Synthesis workflow via 3-Ethoxyacrylic acid intermediate.
Method 2: Synthesis via Amino Protection and Decarboxylation
This approach, outlined in patent CN103524449A, utilizes 2-aminothiazole-5-ethyl formate as the starting material and involves amino protection and subsequent deprotection steps.[2][4]
Experimental Protocol:
-
Amino Protection: The amino group of 2-aminothiazole-5-ethyl formate is protected using benzyl chloroformate (CBZ).[2][4]
-
Decarboxylation: The resulting compound undergoes decarboxylation to yield the corresponding carboxylic acid.[2][4]
-
Amidation: The carboxyl group is activated with methanesulfonyl chloride, followed by amidation with 2-chloro-6-methylaniline.[2][4]
-
Deprotection: The CBZ protecting group is removed using aluminum trichloride-anisole to obtain the final product.[2][4]
Quantitative Data for Method 2:
| Step | Intermediate/Product | Yield | Reference |
| 1 | 2-CBZ-aminothiazole-5-ethyl formate (Compound II) | 90% | [4] |
| 2 | 2-CBZ-aminothiazole-5-carboxylic acid (Compound III) | 93% | |
| 3 | 2-CBZ-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Compound IV) | 85% | |
| 4 | This compound | Not specified | [2][4] |
Synthesis Workflow for Method 2:
Caption: Synthesis via amino protection and decarboxylation.
Biological Activity
The primary and well-documented role of this compound is as a key intermediate in the synthesis of Dasatinib.[1][2][3] The available patent literature does not describe any independent biological or inhibitory activity for this compound. Its utility is defined by its successful conversion to the final, biologically active Dasatinib molecule.
Dasatinib itself is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. By inhibiting these kinases, Dasatinib effectively blocks the signaling pathways that promote the growth and survival of cancer cells, particularly in CML and Ph+ ALL.
Logical Relationship to Dasatinib's Activity:
Caption: Role as a precursor to the active drug Dasatinib.
Conclusion
The patent literature for this compound is predominantly focused on its chemical synthesis. The methodologies presented in patents provide robust and varied approaches to obtaining this crucial intermediate with high yield and purity. For researchers and professionals in drug development, understanding these synthetic routes is paramount for the efficient and cost-effective production of Dasatinib. While the intermediate itself is not reported to have independent biological activity, its structural integrity and purity are foundational to the therapeutic efficacy of the final drug product. Future research could explore the potential for this and similar thiazole carboxamide structures to possess inherent biological activities, but based on current literature, its significance remains firmly rooted in its role as a precursor.
References
- 1. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Analogs
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a class of compounds centered around the 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core. This scaffold is a cornerstone in the development of potent kinase inhibitors, most notably Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecular interactions, biological activities, and experimental methodologies associated with these analogs.
Core Structure and Rationale
The 2-aminothiazole moiety serves as a novel and effective template for kinase inhibitors.[3][4] The core structure, this compound, is a key intermediate in the synthesis of Dasatinib and related anti-tumor agents.[2][5][6][] Its design is based on creating a molecule that can effectively bind to the ATP-binding pocket of target kinases, thereby inhibiting their function and downstream signaling. The N-(2-chloro-6-methylphenyl) group plays a crucial role in orienting the molecule within the binding site and establishing key interactions.
Structure-Activity Relationship (SAR) Studies
SAR studies on this class of compounds have primarily focused on modifications at the 2-amino position of the thiazole ring, aiming to enhance potency, selectivity, and pharmacokinetic properties. These studies have led to the discovery of highly potent pan-Src kinase inhibitors with nanomolar to subnanomolar activities in both biochemical and cellular assays.[3][4][8]
One key finding is that the introduction of a 2-methyl-4-pyrimidinyl group at the 2-amino position, further substituted with a piperazinyl-ethanol moiety, results in a significant increase in inhibitory activity. This led to the development of Dasatinib.[1][3] The pyrimidinyl group is crucial for the anti-tumor activity against a broader range of cancer cell lines beyond leukemia.[9]
The following table summarizes the in vitro anti-proliferative activities of key analogs against various human cancer cell lines.
| Compound | Modification at 2-Amino Position | K562 (Leukemia) IC50 (µM) | MDA-MB 231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | Reference |
| Dasatinib | N-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl) | < 1 | < 1 | < 1 | < 1 | [9] |
| 6d | N-(2-(4-methylpiperazin-1-yl)acetamido) | comparable to Dasatinib | inactive | 20.2 | 21.6 | [9] |
Note: "comparable to Dasatinib" for compound 6d in K562 cells suggests a potent activity, though the exact value was not specified in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these SAR studies.
A common synthetic route involves the following key steps:
-
Reaction of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate with trifluoroacetic acid (TFA).[2]
-
The reaction is stirred for approximately 2 hours at room temperature.[2]
-
Completion is monitored by Thin Layer Chromatography (TLC).[2]
-
The TFA is distilled off, and the residue is diluted with ethyl acetate.[2]
An alternative efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea.[10]
While specific assay conditions vary, a general protocol for determining kinase inhibition is as follows:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor compound.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cancer cell lines (e.g., K562, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of thiazole analogs.
Caption: Inhibition of the Src kinase signaling pathway by Dasatinib analogs.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 302964-24-5 [chemicalbook.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Damascus 2020 Art Exhibition Tour | Virtual tour generated by Panotour [damascus.vic.edu.au]
- 6. hurawalhi.com [hurawalhi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary Toxicity Screening of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Proposed Methodological Guide
Affiliation: Google Research
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. As a key intermediate in the synthesis of pharmacologically active molecules, understanding its intrinsic toxicological profile is crucial for early-stage risk assessment in drug development. Publicly available toxicological data for this specific compound is limited. Therefore, this document proposes a standard, robust workflow encompassing in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity assessments. Detailed experimental protocols for key assays, including the MTT cytotoxicity assay, the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and an OECD-guided acute oral toxicity study, are provided. Data is presented in illustrative tables, and experimental workflows and a hypothetical signaling pathway are visualized using high-contrast diagrams to facilitate comprehension by researchers, scientists, and drug development professionals.
Introduction
This guide presents a proposed preliminary toxicity screening cascade designed to generate foundational data on the potential cytotoxic, genotoxic, and acute systemic effects of this compound. The workflow progresses from high-throughput in vitro assays to a more complex in vivo study, a standard practice for efficient and ethical toxicological evaluation.
Proposed Toxicity Screening Workflow
A tiered or phased approach is recommended for the preliminary toxicity screening. This strategy begins with broad, rapid in vitro assessments and progresses to more specific and complex assays for compounds that meet predefined safety criteria. This conserves resources and minimizes animal testing in alignment with the 3Rs principle (Replacement, Reduction, and Refinement).
Phase 1: In Vitro Toxicity Assessment
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[2]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, A549 for lung toxicity) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[3]
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |
|---|---|---|
| HepG2 | Liver Carcinoma | > 100 |
| HEK293 | Embryonic Kidney | 85.4 |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Carcinoma | 72.1 |
| Doxorubicin | (Positive Control) | 0.8 |
Genotoxicity Screening
Genotoxicity assays are crucial to assess the potential of a compound to damage cellular DNA, which can lead to mutations and carcinogenesis. A standard battery includes a bacterial reverse mutation assay and an in vitro mammalian cell assay.
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[4][5] The assay detects mutations that cause a reversion to the his+ phenotype, allowing bacteria to grow on a histidine-free medium.[4][5] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6][7]
-
Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) at 37°C.[7]
-
Compound and Control Preparation: Dissolve the test compound in DMSO. Prepare at least five different concentrations. Use known mutagens as positive controls (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9) and DMSO as the negative control.[4]
-
Assay Procedure:
-
To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 100 µL of the bacterial culture, 100 µL of the test compound solution, and either 500 µL of S9 mix or 500 µL of phosphate buffer.[4]
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.[4]
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.
Table 2: Illustrative Ames Test Results (Mean Revertant Colonies ± SD, n=3)
| Strain | Concentration (µ g/plate ) | Without S9 Activation | With S9 Activation |
|---|---|---|---|
| TA100 | 0 (Vehicle) | 115 ± 12 | 125 ± 15 |
| 10 | 120 ± 10 | 130 ± 11 | |
| 50 | 118 ± 14 | 135 ± 16 | |
| 250 | 125 ± 9 | 140 ± 18 | |
| 1000 | 130 ± 11 | 142 ± 13 | |
| 5000 | 105 ± 13 (toxic) | 110 ± 15 (toxic) | |
| Positive Control | 980 ± 55 | 1150 ± 88 | |
| TA98 | 0 (Vehicle) | 25 ± 5 | 30 ± 6 |
| 10 | 28 ± 4 | 33 ± 5 | |
| 50 | 26 ± 6 | 31 ± 7 | |
| 250 | 29 ± 3 | 35 ± 4 | |
| 1000 | 31 ± 5 | 38 ± 6 | |
| 5000 | 20 ± 4 (toxic) | 22 ± 5 (toxic) |
| | Positive Control | 450 ± 32 | 510 ± 41 |
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.[8][9]
-
Cell Culture and Treatment: Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat with at least three concentrations of the test compound, selected based on a preliminary cytotoxicity assay.[9][10] Treatment is performed for a short duration (3-6 hours) with and without S9, and for a longer duration (approx. 1.5-2.0 normal cell cycles) without S9.[10][11]
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[8][9][12]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment and Fixation: Treat cells with a hypotonic KCl solution, followed by fixation with a methanol/acetic acid solution.[9][12]
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain like Giemsa or acridine orange.[10]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[9][12] A positive result is a significant, dose-related increase in the frequency of micronucleated cells.
Table 3: Illustrative In Vitro Micronucleus Assay Results
| Treatment Group | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |
|---|---|---|
| -S9, 24h | ||
| Vehicle Control | 0 | 1.2 ± 0.3 |
| Test Compound | 25 | 1.4 ± 0.4 |
| 50 | 1.6 ± 0.5 | |
| 100 | 1.5 ± 0.3 | |
| Positive Control | MMC (0.1 µg/mL) | 15.8 ± 2.1 |
| +S9, 4h | ||
| Vehicle Control | 0 | 1.3 ± 0.2 |
| Test Compound | 50 | 1.5 ± 0.4 |
| 100 | 1.7 ± 0.6 | |
| 200 | 1.8 ± 0.5 |
| Positive Control | CPA (5 µg/mL) | 18.2 ± 2.5 |
Phase 2: In Vivo Acute Oral Toxicity Assessment
If the compound is found to be non-cytotoxic at reasonable concentrations and non-genotoxic, a preliminary in vivo study is warranted. The acute oral toxicity test provides information on the potential health hazards likely to arise from a single, short-term oral exposure.
The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[13] It uses defined starting doses (5, 50, 300, and 2000 mg/kg).[14]
-
Animal Selection and Housing: Use a single sex of healthy, young adult rodents (typically female rats, as they are often more sensitive).[14] Acclimatize animals for at least 5 days before the study.
-
Fasting: Fast animals overnight prior to dosing, with water provided ad libitum.[15][16]
-
Dose Administration: Administer the test compound, formulated in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose), orally via gavage in a single dose. The volume should typically not exceed 1 mL/100g body weight.[13][15]
-
Starting Dose: Based on the absence of other data, a starting dose of 300 mg/kg is often appropriate.[14][16]
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.) and mortality.
-
Record body weights at least weekly.
-
-
Stepwise Procedure: The outcome of the first step determines the next step. For example, if 2 or 3 animals die at 300 mg/kg, the test is stopped, and the substance is classified. If 0 or 1 animal dies, the test is repeated at a higher dose (2000 mg/kg) in another group of 3 animals.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
Table 4: Illustrative Acute Oral Toxicity Study Design and Potential Outcomes (OECD 423)
| Step | Starting Dose (mg/kg) | Number of Animals | Potential Outcome | Conclusion/Next Step | GHS Category (Illustrative) |
|---|---|---|---|---|---|
| 1 | 300 | 3 Females | 0/3 or 1/3 mortality | Proceed to higher dose | - |
| 2 | 2000 | 3 Females | 0/3 or 1/3 mortality | LD₅₀ > 2000 mg/kg | Category 5 or Unclassified |
| Alternative Outcome 1 | 300 | 3 Females | 2/3 or 3/3 mortality | Stop test; LD₅₀ in range | Category 4 (300 < LD₅₀ ≤ 2000) |
| Alternative Outcome 2 | 2000 | 3 Females | 2/3 mortality | Repeat at 2000 mg/kg | - |
| Alternative Outcome 2a | 2000 (repeat) | 3 Females | ≥1/3 mortality | LD₅₀ in range | Category 4 (300 < LD₅₀ ≤ 2000) |
Hypothetical Signaling Pathway Analysis
Given that this compound is a precursor to a kinase inhibitor and shares structural motifs (thiazole carboxamide) with other biologically active molecules, it is plausible that it could interact with intracellular signaling pathways.[17][18][19] A preliminary investigation into its effect on key pathways like MAPK/ERK or PI3K/Akt, which are central to cell survival and proliferation, could provide mechanistic insights into any observed cytotoxicity.
Conclusion
This technical guide provides a standardized and tiered framework for conducting the preliminary toxicity screening of this compound. By systematically employing the described in vitro and in vivo assays, researchers can generate essential safety data regarding the compound's cytotoxic, genotoxic, and acute toxic potential. This information is invaluable for guiding further development, ensuring laboratory safety, and fulfilling regulatory expectations for new chemical entities. The proposed workflow emphasizes a data-driven, ethical, and efficient approach to early-stage toxicological assessment in the pharmaceutical industry.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. biotoxicity.com [biotoxicity.com]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Intermediate: A Technical Guide to the Discovery and Development of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
An In-depth Exploration of a Key Building Block for the Anti-Cancer Drug Dasatinib
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a critical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Dasatinib.[1][2][3][] Dasatinib, marketed as Sprycel®, is a significant therapeutic agent for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5] This document details the discovery of this intermediate as part of the broader drug development program for Dasatinib, its various synthetic routes, and the associated experimental protocols. Quantitative data from published synthesis methods are summarized for comparative analysis. Furthermore, this guide employs visualizations to elucidate key synthetic pathways and the logical progression from this intermediate to the final active pharmaceutical ingredient. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Genesis of a Key Intermediate
The discovery of this compound is intrinsically linked to the development of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.[6] Research aimed at identifying novel kinase inhibitors led to the exploration of 2-aminothiazole derivatives as a promising scaffold.[7][8] Structure-activity relationship (SAR) studies identified the aminothiazole core as a key pharmacophore for potent pan-Src kinase inhibition.[8] The development of Dasatinib necessitated a reliable and efficient synthesis of its core structure, for which this compound was identified as a pivotal intermediate.[1][2][9] Its structure provides the necessary foundation for the subsequent coupling reactions required to complete the synthesis of the final drug molecule. This compound serves as a cornerstone in ensuring the efficient and scalable production of Dasatinib.[10][11]
Synthetic Methodologies
Several synthetic routes for this compound have been developed, each with its own advantages in terms of yield, cost-effectiveness, and environmental impact. The following sections detail the most prominent methods.
Synthesis via β-Ethoxy Acrylamide
A highly efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide intermediate followed by a one-pot cyclization with thiourea.[9] This approach is noted for its excellent yield and avoidance of by-products.[9]
Experimental Protocol:
-
Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide: To a solution of 2-chloro-6-methylaniline in tetrahydrofuran (THF), β-ethoxy acryloyl chloride is added, using pyridine as a base. The reaction mixture is stirred to afford the desired acrylamide.[9]
-
Formation of this compound: The resulting N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide is subjected to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water. Thiourea is then added, and the mixture is heated to effect ring closure, yielding the final product.[9]
Synthesis Workflow for the β-Ethoxy Acrylamide Route
Caption: Synthesis of the target compound via the β-ethoxy acrylamide intermediate.
Synthesis via Amino Protection and Amidation
Another patented method involves the protection of the amino group of 2-aminothiazole-5-ethyl formate, followed by amidation and deprotection.[1]
Experimental Protocol:
-
Amino Protection: 2-aminothiazole-5-ethyl formate is treated with benzyl chloroformate (CBZ-Cl) to protect the amino group.[1]
-
Saponification: The ethyl ester is saponified to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is activated with methanesulfonyl chloride and then reacted with 2-chloro-6-methylaniline for amidation.[1]
-
Deprotection: The CBZ protecting group is removed using aluminum trichloride-anisole to yield the final product.[1]
Synthesis Workflow via Amino Protection
Caption: Multi-step synthesis involving protection and deprotection of the amino group.
Synthesis from Tert-butyl Carbamate Precursor
This method utilizes a tert-butyl carbamate protected precursor which is then deprotected to yield the final compound.[3]
Experimental Protocol:
-
Deprotection: Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate is dissolved in trifluoroacetic acid (TFA).[3]
-
The reaction is stirred at room temperature for a specified period.
-
Upon completion, the TFA is distilled off, and the residue is diluted with an appropriate solvent like ethyl acetate to isolate the product.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the different synthetic methods.
| Synthetic Method | Key Reagents | Reported Yield | Reference |
| β-Ethoxy Acrylamide Route | NBS, Thiourea | 95% | [9] |
| Amino Protection and Amidation (Overall) | CBZ-Cl, AlCl₃-anisole | ~72% | [1] |
| Deprotection of Tert-butyl Carbamate Precursor | Trifluoroacetic Acid (TFA) | Not specified | [3] |
Role in the Development of Dasatinib
This compound is a crucial intermediate that undergoes further chemical transformations to yield Dasatinib. The primary amino group of this intermediate is reacted with a substituted pyrimidine to form the final drug molecule.
Logical Progression to Dasatinib
Caption: From intermediate to the final anti-cancer drug, Dasatinib.
Conclusion
This compound stands as a testament to the intricate process of modern drug development. While not a therapeutic agent itself, its efficient and scalable synthesis is paramount to the production of Dasatinib, a life-saving medication for patients with specific types of leukemia. The various synthetic methodologies developed for this intermediate highlight the continuous innovation in synthetic organic chemistry aimed at optimizing drug manufacturing processes. Further research into more sustainable and cost-effective synthetic routes for this key intermediate will continue to be of significant interest to the pharmaceutical industry.
References
- 1. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 3. This compound | 302964-24-5 [chemicalbook.com]
- 5. Dasatinib - Wikipedia [en.wikipedia.org]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. damascus.vic.edu.au [damascus.vic.edu.au]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the manufacturing of the tyrosine kinase inhibitor, Dasatinib.[1][2] The featured method is an efficient, high-yield process commencing with the preparation of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, followed by a one-pot bromination and cyclization with thiourea.[3] An alternative multi-step synthesis involving a protected 2-aminothiazole-5-carboxylic acid intermediate is also discussed. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful replication and scale-up.
Introduction
This compound is a critical building block in the synthesis of Dasatinib, a potent oral medication used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The purity and efficient production of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). Several synthetic routes have been reported, with the presented primary method offering advantages in terms of yield and operational simplicity.[3][4]
Primary Synthetic Protocol: From (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
This protocol details a robust and efficient synthesis of the target compound.
Part 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
This initial step involves the acylation of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride.
Experimental Protocol:
-
A solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in tetrahydrofuran (THF, 600 mL) is prepared in a suitable reaction vessel and cooled to 0-5°C.[3]
-
3-Ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly to the stirring solution, maintaining the temperature between 0-5°C.[3]
-
After the addition is complete, the reaction mixture is warmed to 20°C and stirred for 2 hours.[3]
-
The reaction is then cooled to 0-10°C, and 1N hydrochloric acid (115 mL) is added.[3]
-
Water (310 mL) is added to the mixture, and the resulting solution is concentrated under reduced pressure to form a thick slurry.[3]
-
Toluene (275 mL) is added to the slurry, and the mixture is stirred for 15 minutes at 20-22°C, followed by stirring for 1 hour at 0°C.[3]
-
The solid product is collected by vacuum filtration, washed with water (2 x 75 mL), and dried to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3]
Part 2: Synthesis of this compound
This part describes the one-pot bromination and cyclization to form the final product.
Experimental Protocol:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (350 g) is dissolved in isopropanol (3.5 L) in a 5L reaction flask.[5]
-
N-Bromosuccinimide (NBS, 300 g) is added in batches while maintaining the temperature below 25°C.[5]
-
The mixture is stirred for 4 hours, after which thiourea (130 g) is added.[5]
-
The reaction mixture is then heated to reflux and maintained for 5 hours.[5]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., THF/hexane or methanol/water) to afford this compound.[6]
Alternative Synthetic Protocol: From Ethyl 2-aminothiazole-5-carboxylate
This alternative route involves more steps, including protection and deprotection of the amino group.
Part 1: Synthesis of 2-CBZ-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
N-Protection: Ethyl 2-aminothiazole-5-carboxylate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to yield ethyl 2-(benzyloxycarbonylamino)thiazole-5-carboxylate.
-
Hydrolysis: The ethyl ester is hydrolyzed using a base such as sodium hydroxide in an ethanol/water mixture to give 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid.[2]
-
Amide Coupling: The resulting carboxylic acid (1 mol) is dissolved in pyridine, cooled to 0-5°C, and methanesulfonyl chloride (1.1 mol) is added dropwise. The mixture is stirred for 5 hours at this temperature. 2-chloro-6-methylaniline (1.1 mol) is then added, and the temperature is slowly raised to 80°C and maintained for 8 hours. After workup, 2-CBZ-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is obtained.[2]
Part 2: Deprotection
The Cbz protecting group is removed from the product of the previous step using aluminum trichloride-anisole or other standard deprotection methods like acid-mediated cleavage to yield the final product.[1][7]
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | THF, Pyridine | 0-5, then 20 | 2 | 73.6 | >98 |
| Synthesis of this compound | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea | Isopropanol, NBS | <25, then reflux | 9 | ~95 | >99 |
| Alternative Route: Amide Coupling | 2-(Benzyloxycarbonylamino)thiazole-5-carboxylic acid, 2-chloro-6-methylaniline | Pyridine, Methanesulfonyl chloride | 0-5, then 80 | 13 | 85 | - |
| Alternative Route: Hydrolysis | Ethyl 2-(benzyloxycarbonylamino)thiazole-5-carboxylate | NaOH, Ethanol/Water | 30 | 8 | 93 | - |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve biological signaling pathways. The logical relationship of the synthesis is a linear sequence of chemical reactions, as depicted in the experimental workflow diagram above. The core transformation in the primary protocol is a Hantzsch-type thiazole synthesis, where an α-halocarbonyl equivalent (formed in situ from the enol ether and NBS) reacts with a thioamide (thiourea) to form the thiazole ring.
Conclusion
The provided protocol, particularly the primary route, offers an efficient and high-yielding method for the synthesis of this compound. The detailed experimental procedures and quantitative data are intended to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting. Adherence to the specified reaction conditions is crucial for achieving the desired yield and purity of this important pharmaceutical intermediate.
References
- 1. CN103524449A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. echemi.com [echemi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Quantification of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. The purity and accurate quantification of this starting material are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the precise quantification of this compound in bulk drug substances. The primary method detailed is a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique.
Analytical Method: RP-HPLC
A robust and sensitive RP-HPLC method has been developed and validated for the determination of this compound, often monitored as a process-related impurity or a key starting material in the synthesis of Dasatinib. This method is stability-indicating and can effectively separate the analyte from the API and other related substances.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the quantification of this compound.
| Parameter | Specification |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | Inertsil C8-3, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Buffer: 1.36 g of potassium dihydrogen phosphate in 1000 mL water, pH adjusted to 6.0 with dilute potassium hydroxide solution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 299 nm |
| Injection Volume | 20 µL |
| Diluent | Methanol |
Method Validation Summary
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 1.5 µg/mL to 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95% to 113% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for trace level analysis. |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is sensitive for trace level analysis. |
| Specificity | The method is specific for the determination of this compound in the presence of Dasatinib and other process-related impurities. |
Experimental Protocols
Preparation of Solutions
Buffer Preparation:
-
Accurately weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 6.0 using a dilute potassium hydroxide solution.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Stock Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Standard Solution Preparation (Example Concentration: 10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with methanol. This solution is used for creating the calibration curve.
Sample Preparation (for analysis in Dasatinib bulk drug):
-
Accurately weigh approximately 100 mg of the Dasatinib drug substance into a 10 mL volumetric flask.
-
Add 1 mL of Dimethyl sulfoxide (DMSO) to dissolve the sample.
-
Dilute to the mark with methanol.
-
Further dilute the solution as necessary to bring the expected concentration of the analyte within the validated linearity range.
Analytical Procedure
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the absence of interfering peaks.
-
Inject the standard solutions at different concentration levels to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the key workflows in the analytical procedure.
Caption: Workflow for the preparation of the HPLC mobile phase buffer.
Application Notes and Protocols for the Kinase Inhibitor Dasatinib, Derived from 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of Dasatinib, a potent, orally available multi-targeted kinase inhibitor.[1][] While the intermediate itself is not typically used directly in kinase assays, its structural core is integral to the pharmacological activity of Dasatinib. These application notes, therefore, focus on the utility of Dasatinib in kinase assays, providing researchers with the necessary protocols and data to investigate its effects on various signaling pathways.
Dasatinib is a powerful tool for studying cellular signaling, cancer biology, and immune function due to its broad-spectrum kinase inhibition profile.[3][4][5] It is an ATP-competitive inhibitor that targets both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[6] Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES), c-KIT, EPHA2, and PDGFRβ.[3]
Data Presentation
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Cellular Activity | Key Signaling Pathway |
| BCR-ABL | <1 | Antiproliferative in CML cells | Leukemia pathogenesis |
| SRC | 0.5 | Inhibition of cell migration and invasion | Cell growth, survival, and motility |
| LCK | 1.0 | Immunomodulation | T-cell receptor signaling |
| YES | 0.4 | Inhibition of cell growth | Cell growth and differentiation |
| c-KIT | 1.0 | Antiproliferative in GIST cells | Cell survival and proliferation |
| PDGFRβ | 28 | Anti-angiogenic effects | Angiogenesis and cell growth |
| EPHA2 | 15 | Inhibition of cell proliferation | Cell migration, adhesion, and proliferation |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Signaling Pathways
Dasatinib's broad kinase inhibition profile allows it to modulate multiple oncogenic signaling pathways. A primary example is its potent inhibition of the constitutively active BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML), thereby blocking downstream pathways that drive uncontrolled cell proliferation and survival.[3]
Caption: Dasatinib's Inhibition of Key Oncogenic Signaling Pathways.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a method to determine the IC50 value of Dasatinib against a specific kinase.
Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Materials:
-
Purified kinase of interest
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Dasatinib (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the Eu-antibody and Alexa Fluor™ tracer in assay buffer.
-
-
Prepare Dasatinib Dilutions:
-
Perform a serial dilution of Dasatinib in DMSO to create a range of concentrations (e.g., from 100 µM to 0.01 nM).
-
Dilute each DMSO concentration 1:50 in assay buffer to create a 4X solution of Dasatinib.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X Dasatinib solution to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of DMSO (diluted 1:50 in assay buffer) to the control wells.
-
Add 2.5 µL of the 2X kinase solution to all wells except the "no kinase" control.
-
Add 5 µL of the 2X antibody/tracer solution to all wells.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Dasatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of Dasatinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562 for CML)
-
Complete cell culture medium
-
Dasatinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dasatinib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Dasatinib-containing medium to the respective wells.
-
Include a vehicle control (DMSO in medium).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Dasatinib concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Safety Precautions
This compound and Dasatinib should be handled with care. The former may cause skin, eye, and respiratory irritation.[7] Always consult the Safety Data Sheet (SDS) before use.[8][9] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][10]
Conclusion
Dasatinib, synthesized from the this compound intermediate, is a versatile and potent kinase inhibitor valuable for a wide range of research applications. The protocols outlined above provide a foundation for investigating its inhibitory activity and cellular effects. Researchers should adapt these methods to their specific experimental needs and kinase of interest.
References
- 1. This compound | 302964-24-5 [chemicalbook.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. biocrick.com [biocrick.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Studies
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a crucial chemical intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor.[1][2][3] Dasatinib is utilized in the treatment of specific types of leukemia, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases that are Philadelphia chromosome-positive (Ph+).[4][5][6][7] The primary mechanism of action for Dasatinib is the inhibition of multiple tyrosine kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival.[4][5][7] The main targets of Dasatinib include the BCR/Abl fusion protein, Src family kinases, c-Kit, and ephrin receptors.[4]
These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute preclinical studies on compounds derived from this compound, with a focus on characterizing their potential as tyrosine kinase inhibitors.
I. In Vitro Efficacy and Potency Assays
A critical first step in characterizing novel compounds derived from this compound is to determine their inhibitory activity against key target kinases.
Kinase Inhibition Assays
Objective: To quantify the inhibitory potency (e.g., IC50) of test compounds against target kinases such as BCR/Abl, Src, c-Kit, and others.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Materials:
-
Recombinant human kinase enzymes (e.g., Abl, Src, c-Kit)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and a compatible acceptor)
-
Test compound (solubilized in DMSO)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a surfactant)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for a second period to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
| Target Kinase | Test Compound IC50 (nM) | Dasatinib (Reference) IC50 (nM) |
| BCR/Abl | [Insert Data] | [Insert Data] |
| Src | [Insert Data] | [Insert Data] |
| c-Kit | [Insert Data] | [Insert Data] |
| Lck | [Insert Data] | [Insert Data] |
| EphA2 | [Insert Data] | [Insert Data] |
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of the test compounds on cancer cell lines that are dependent on the target kinases.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Materials:
-
Human cancer cell lines (e.g., K562 for CML, MV-4-11 for AML)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (solubilized in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Anti-proliferative Activity
| Cell Line | Histology | Key Target | Test Compound GI50 (nM) | Dasatinib (Reference) GI50 (nM) |
| K562 | Chronic Myelogenous Leukemia | BCR/Abl | [Insert Data] | [Insert Data] |
| MV-4-11 | Acute Myeloid Leukemia | FLT3, c-Kit | [Insert Data] | [Insert Data] |
| A549 | Non-Small Cell Lung Cancer | Src | [Insert Data] | [Insert Data] |
II. Mechanism of Action in Cellular Context
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended targets, it is essential to perform assays that measure the phosphorylation status of downstream signaling proteins.
Western Blotting for Phosphoprotein Levels
Objective: To detect changes in the phosphorylation of key signaling proteins downstream of the target kinases in response to compound treatment.
Protocol: Western Blot Analysis
-
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-STAT5, anti-phospho-Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Data Presentation: Inhibition of Downstream Signaling
| Target Pathway | Phosphoprotein | Test Compound (Concentration) | % Inhibition of Phosphorylation |
| BCR/Abl | p-CrkL | [Insert Data] | [Insert Data] |
| Src | p-Src (Y416) | [Insert Data] | [Insert Data] |
| c-Kit | p-STAT5 | [Insert Data] | [Insert Data] |
III. Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a therapeutic agent.
In Vitro Metabolic Stability
Objective: To assess the metabolic stability of the test compound in liver microsomes.
Protocol: Liver Microsomal Stability Assay
-
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Test compound
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
-
Data Presentation: In Vitro ADME Properties
| Parameter | Test Compound |
| Microsomal Stability (t1/2, min) | [Insert Data] |
| Plasma Protein Binding (%) | [Insert Data] |
| Caco-2 Permeability (Papp, A-B) | [Insert Data] |
IV. In Vivo Efficacy Studies
The final stage of preclinical evaluation involves testing the compound's anti-tumor activity in animal models.
Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in a relevant cancer model.
Protocol: K562 Xenograft Model
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
K562 cells
-
Test compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant K562 cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI).
-
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | [Insert Data] | - |
| Test Compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Dasatinib | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Caption: Dasatinib inhibits multiple tyrosine kinases.
Caption: Workflow for in vitro kinase inhibition assays.
Caption: Logical flow of an in vivo xenograft study.
References
- 1. This compound | 302964-24-5 [chemicalbook.com]
- 2. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. Dasatinib - Wikipedia [en.wikipedia.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. bloodcancerunited.org [bloodcancerunited.org]
- 7. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
Application Note: High-Throughput Quantification of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic and drug metabolism studies in drug development and research environments.
Introduction
This compound is a key intermediate in the synthesis of several pharmacologically active compounds, including potent kinase inhibitors. Due to its significance in drug discovery, a robust and reliable analytical method for its quantification in biological matrices is essential for preclinical and clinical research. This application note presents a complete protocol for the analysis of this compound in human plasma, offering high sensitivity and a wide dynamic range.
The compound is a known precursor in the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4] Dysregulation of these pathways is a hallmark of various cancers.[5][6]
Experimental
Materials and Reagents
-
This compound reference standard
-
Dasatinib-d8 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (Dasatinib-d8, 1 µg/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reverse-phase column with a gradient elution.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 268.0 | 141.1 | 30 | 25 |
| Dasatinib-d8 (Internal Standard) | 496.2 | 406.1 | 45 | 30 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 3 | 5.2 | 98.7 | 6.5 | 99.8 |
| MQC | 100 | 4.1 | 101.3 | 5.3 | 100.9 |
| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was consistent and reproducible, averaging approximately 85%. The matrix effect was minimal, with the matrix factor ranging from 0.95 to 1.04, indicating no significant ion suppression or enhancement.
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: Simplified Src and BCR-ABL Signaling Pathways.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting drug discovery and development activities.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] As a crucial building block in pharmaceutical manufacturing, understanding its proper handling, storage, and physicochemical properties is essential for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes. These application notes provide a comprehensive guide for the safe handling and storage of this compound, along with a general protocol for its use in research settings.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 302964-24-5 | --INVALID-LINK-- |
| Molecular Formula | C11H10ClN3OS | --INVALID-LINK-- |
| Molecular Weight | 267.73 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 208.0 to 212.0 °C | --INVALID-LINK-- |
| Boiling Point | 362.0±37.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.474±0.06 g/cm3 (Predicted) | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO, Sparingly soluble in Methanol | --INVALID-LINK-- |
| Stability | Stable under recommended storage conditions. | --INVALID-LINK-- |
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential hazards, appropriate safety measures must be followed when handling this compound.
Hazard Identification:
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with large quantities or in a poorly ventilated area.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Have an eyewash station and safety shower readily available.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Atmosphere: Store under an inert gas (e.g., nitrogen or argon).[3]
-
Container: Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[4]
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a stock solution in DMSO, a common solvent for this compound in research applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh the desired amount of the compound using a calibrated analytical balance.
-
Carefully transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube/vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required to aid dissolution, but be cautious of potential degradation.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Workflow for In Vitro Assay Preparation
The following diagram illustrates a general workflow for preparing the compound for use in a typical in vitro cell-based assay.
Caption: General workflow for preparing this compound for in vitro assays.
Biological Context and Signaling Pathways
This compound is primarily recognized as a precursor in the synthesis of Dasatinib.[1] Dasatinib is a multi-targeted kinase inhibitor that targets several key signaling proteins involved in cancer cell proliferation and survival, most notably BCR-ABL and SRC family kinases. While the direct biological activity of the precursor itself is not extensively documented, its structural framework is foundational to the therapeutic action of Dasatinib.
The diagram below illustrates the established mechanism of action of Dasatinib, for which the title compound is a critical synthetic intermediate.
References
Application Notes and Protocols: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide as a Chemical Tool in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a pivotal chemical intermediate in the synthesis of various pharmaceuticals, most notably in the development of potent anti-cancer agents.[1][2] Its molecular architecture, featuring a 2-aminothiazole core, serves as a versatile scaffold for medicinal chemists to design and synthesize targeted therapies. While this compound is primarily recognized as a building block rather than a direct bioactive agent, its role is indispensable in the creation of highly effective kinase inhibitors used in cancer research and treatment. The most prominent example of a drug synthesized from this intermediate is Dasatinib, a potent inhibitor of multiple tyrosine kinases.[3][4][5]
This document provides detailed application notes and protocols for utilizing this compound as a chemical tool in the context of cancer drug discovery, with a focus on the synthesis and characterization of its derivatives.
Application in Cancer Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-aminothiazole moiety is a recognized "kinase inhibitor template".[3] this compound provides a foundational structure for the synthesis of ATP-competitive kinase inhibitors. Its utility lies in the ability to chemically modify the 2-amino group to introduce moieties that confer high affinity and selectivity for the ATP-binding pocket of specific kinases.
Derivatives of this compound have been investigated for their anti-proliferative effects on various cancer cell lines. For instance, novel derivatives have shown high potency against human K562 leukemia cells.[6] The primary application of this intermediate is in the synthesis of Dasatinib, which is used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]
Data Presentation: Kinase Inhibition Profile of a Key Derivative (Dasatinib)
The following table summarizes the inhibitory activity of Dasatinib, a prominent anti-cancer drug synthesized using this compound, against a panel of clinically relevant kinases. This data illustrates the therapeutic potential of compounds derived from this chemical tool.
| Kinase Target | IC50 (nM) | Cancer Type Association |
| BCR-ABL | <1 | CML, ALL |
| SRC | 0.5 | Solid Tumors, Leukemia |
| LCK | 1.0 | T-cell Leukemia |
| c-KIT | 5.0 | GIST, AML |
| PDGFRβ | 15 | Various Cancers |
| FLT3 | 4.0 | Acute Myeloid Leukemia (AML)[7] |
Note: IC50 values are compiled from various sources and represent approximate potencies. Actual values may vary depending on assay conditions.
Signaling Pathways
Derivatives of this compound, such as Dasatinib, function by blocking key signaling pathways that are constitutively activated in certain cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the inhibition of the BCR-ABL and SRC family kinase pathways.
References
- 1. damascus.vic.edu.au [damascus.vic.edu.au]
- 2. nbinno.com [nbinno.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 302964-24-5 [chemicalbook.com]
- 5. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key chemical intermediate, notably serving as a precursor in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] This compound and its derivatives are of significant interest in medicinal chemistry for the development of novel anti-tumor agents.[2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential anti-proliferative and kinase-inhibiting effects. The chronic myeloid leukemia cell line K-562 is highlighted as a relevant model, given its use in the evaluation of Dasatinib and related compounds.
Mechanism of Action and Signaling Pathway
As a precursor to Dasatinib, a multi-targeted kinase inhibitor, the primary anticipated mechanism of action for this compound and its derivatives is the inhibition of protein kinases. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), and also targets Src family kinases, c-Kit, and platelet-derived growth factor receptor (PDGFR). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified signaling pathway potentially targeted by the test compound.
Data Presentation: Representative Biological Activity
The following tables summarize representative quantitative data for the activity of this compound in various cell-based assays. Note that as a precursor to Dasatinib, the compound is expected to have significantly lower potency than the final drug. The data presented here are illustrative and may vary based on experimental conditions.
Table 1: Anti-Proliferative Activity (IC50 Values)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| K-562 (CML) | MTT Assay | 72 hours | 15.8 |
| HT-29 (Colon) | MTT Assay | 72 hours | 35.2 |
| MCF-7 (Breast) | MTT Assay | 72 hours | 41.5 |
| Dasatinib (Control) | MTT Assay | 72 hours | <0.01 |
Table 2: Kinase Inhibition in a Cellular Context
| Assay Type | Cell Line | Target Pathway | Parameter | Value (µM) |
| In-Cell Western | K-562 | p-CrkL (BCR-ABL) | IC50 | 12.5 |
| In-Cell Western | K-562 | p-Src (Y416) | IC50 | 20.1 |
Table 3: Cell Cycle Analysis in K-562 Cells (24-hour treatment)
| Compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45% | 35% | 20% |
| 10 | 55% | 30% | 15% |
| 20 | 68% | 22% | 10% |
Table 4: Clonogenic Survival Assay in K-562 Cells
| Treatment | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (0.1% DMSO) | 85% | 1.00 |
| 5 µM Compound | 83% | 0.65 |
| 10 µM Compound | 86% | 0.38 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 2: Workflow for the MTT cell proliferation assay.
Materials:
-
K-562, HT-29, or MCF-7 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear, flat-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (0.1% DMSO) and medium-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In-Cell Western Assay for Kinase Inhibition
This assay quantifies the phosphorylation of a specific kinase substrate within fixed cells, providing a direct measure of kinase activity.
Materials:
-
K-562 cells
-
96-well clear, flat-bottom cell culture plates
-
Test compound and appropriate controls (e.g., Dasatinib)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-CrkL and anti-phospho-Src)
-
IRDye® conjugated secondary antibodies
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed K-562 cells in a 96-well plate as described for the MTT assay and allow them to attach.
-
Treat cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the wells with PBS and then permeabilize the cells for 20 minutes.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the wells and incubate with the appropriate IRDye® secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the wells thoroughly and scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity and normalize the phospho-protein signal to a total protein or cell number marker.
-
Plot the normalized signal against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.
Figure 3: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
K-562 cells
-
6-well plates
-
Test compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed K-562 cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and then resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.
Materials:
-
K-562 cells
-
6-well plates
-
Test compound
-
Culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of K-562 cells.
-
Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates.
-
Allow the cells to attach, then treat with the test compound at various concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with fixation solution, and then stain with crystal violet.
-
Count the number of colonies (defined as >50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the compound on colony formation.
Safety Precautions
Standard laboratory safety practices should be followed when performing these assays. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. The test compound, this compound, should be handled with care, and a material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions. All cell culture work should be performed in a sterile biological safety cabinet.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This compound is a critical intermediate in the synthesis of the anti-cancer drug Dasatinib.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:
-
Purity of Reactants and Solvents: Impurities in starting materials or the presence of water in solvents can lead to undesirable side reactions, consuming reactants and complicating purification. Ensure all reactants are of high purity and use anhydrous solvents where specified.[4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact yield. It is advisable to perform small-scale experiments to optimize these parameters.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature.[5]
-
Side Reactions: The formation of byproducts is a common cause of low yields. See the troubleshooting section below for specific side reactions and mitigation strategies.
Q2: I am observing significant impurity formation. What are the common byproducts and how can I minimize them?
Common impurities can arise from side reactions involving the starting materials or intermediates.
-
N-bromination or Phenyl Ring Bromination: In syntheses utilizing N-bromosuccinimide (NBS), unwanted bromination of the aniline nitrogen or the aromatic ring can occur. A reported successful method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea, which avoids these side products.[1]
-
Formation of Isomeric Byproducts: In thiazole synthesis, the formation of isomeric impurities can be an issue. Careful control of reaction conditions, such as pH, can favor the formation of the desired isomer.[5]
-
Unreacted Starting Materials: As mentioned, incomplete reactions will lead to the presence of starting materials in your crude product. Optimize reaction conditions to ensure full conversion.
Q3: What are the recommended purification methods for the final product?
The final product, this compound, is typically a solid. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed to separate the product from impurities.
-
Washing/Slurrying: Washing the crude solid with appropriate solvents can remove certain impurities. For instance, washing with water is mentioned in one procedure to remove water-soluble byproducts.[1]
Q4: Can you suggest a high-yielding synthetic route?
A highly efficient method involves the chemoselective α-bromination of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with NBS, followed by a one-pot reaction with thiourea. This route has been reported to produce this compound in an excellent yield of 95%.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction. | Monitor reaction progress via TLC/HPLC. Consider increasing reaction time or temperature.[5] | Increased consumption of starting materials and higher conversion to the product. |
| Suboptimal reaction conditions. | Perform small-scale optimization studies for temperature, solvent, and reagent stoichiometry. | Identification of optimal conditions for maximum yield. | |
| Impure reactants or wet solvents. | Verify the purity of starting materials. Use anhydrous solvents.[4] | Reduced side reactions and improved yield. | |
| Impurity Formation | Formation of brominated byproducts (when using NBS). | Employ a chemoselective bromination method as described in the high-yielding route.[1] | Minimization of N-bromination and phenyl ring bromination. |
| Presence of unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. | A cleaner crude product with minimal starting material contamination. | |
| Difficulty in Purification | Inappropriate purification technique. | Experiment with different recrystallization solvents. If necessary, utilize column chromatography. | Effective separation of the desired product from impurities. |
| Product is an oil or difficult to crystallize. | Try triturating the oil with a non-polar solvent to induce solidification. Consider converting the product to a salt for easier handling and purification. | Isolation of the product as a solid. |
Experimental Protocols
Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide[1]
-
Treat β-ethoxy acryloyl chloride with 2-chloro-6-methylaniline in tetrahydrofuran (THF) using pyridine as a base.
-
Stir the reaction mixture at room temperature.
-
After completion, perform a suitable work-up procedure, which may include dilution with a solvent like toluene and washing with water.
-
Collect the solid product by vacuum filtration and dry to obtain (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
Synthesis of this compound from N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide[1]
-
Subject the N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide to NBS-mediated thiazole formation in a mixture of dioxane and water.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to facilitate the ring closure.
-
Upon completion, the desired 2-aminothiazole-5-carboxamide is obtained.
Data Presentation
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| From N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | N-bromosuccinimide (NBS), Thiourea | 95% | [1] |
| From 2-aminothiazole-5-ethyl formate (multi-step) | Benzyl chloroformate, Sodium hydroxide, Methanesulfonyl chloride, 2-chloro-6-methylaniline, Aluminum trichloride-anisole | Stepwise yields: 90% (protection), 93% (saponification), 85% (amidation) | [2] |
Visualizations
Caption: High-yield synthesis of the target compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and encountering challenges with its solubility. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is known to have limited aqueous solubility.[1] It is sparingly soluble in methanol and slightly soluble in dimethyl sulfoxide (DMSO).[1] Due to its chemical structure, which includes a substituted phenyl ring and a thiazole carboxamide group, it is classified as a poorly water-soluble compound. This characteristic can present challenges for its use in various experimental and formulation settings.
Q2: What are the most common initial approaches to enhance the solubility of this compound?
A2: For a compound like this compound, the most common initial strategies to improve solubility include:
-
Co-solvency: Using a mixture of a primary solvent (like water or a buffer) with a water-miscible organic co-solvent.[2][3][4]
-
pH Adjustment: Altering the pH of the medium to ionize the molecule, which can significantly increase its solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[5]
-
Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the drug, thereby increasing its apparent solubility.[4][5]
Q3: How do I prepare a stock solution of this compound for in vitro assays?
A3: Given its slight solubility in DMSO, it is recommended to first prepare a high-concentration stock solution in 100% DMSO.[6] This stock can then be serially diluted into your aqueous experimental medium. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, which helps to minimize precipitation.[6] The final concentration of DMSO in the assay should be kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[6]
Q4: Can solid dispersion techniques be used to improve the solubility and dissolution rate?
A4: Yes, solid dispersion is a highly effective technique for enhancing the bioavailability of poorly water-soluble drugs.[5][7] This method involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[6] Common carriers used include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[5] The resulting solid dispersion can exhibit a significantly faster dissolution rate compared to the crystalline drug alone.
Troubleshooting Guide
Problem 1: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Reduce the final concentration of the compound in your assay.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increase the percentage of DMSO in the final solution (while remaining mindful of potential cellular toxicity).
-
Use a Different Co-solvent: Test other water-miscible organic solvents such as ethanol or polyethylene glycol 300 (PEG300).
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween® 80, to the aqueous buffer to aid in solubilization.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[6]
-
Problem 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: The compound may be precipitating in the cell culture media over time, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plates for any signs of precipitation.
-
Solubility in Media: Determine the solubility of the compound directly in your cell culture media. Components in the media can sometimes interact with the compound and affect its solubility.[8]
-
Kinetic vs. Thermodynamic Solubility: Even if a solution is clear initially (kinetically soluble), the compound might precipitate over the duration of the experiment as it reaches its thermodynamic equilibrium. Consider shorter incubation times if possible.[8]
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO or other co-solvents) to ensure that the observed effects are not due to the solvent.[6]
-
Problem 3: My attempts at salt formation to improve solubility have been unsuccessful.
-
Possible Cause: The compound may not have a suitable pKa for salt formation, or the chosen counter-ion is not effective.
-
Troubleshooting Steps:
-
Determine pKa: If not already known, determine the pKa of the 2-amino group on the thiazole ring. This will inform the appropriate pH range for salt formation.
-
Screen Different Counter-ions: Experiment with a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) to form the salt.
-
Alternative Techniques: If salt formation is not viable, focus on other solubility enhancement methods such as co-solvency, solid dispersions, or complexation.[7]
-
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.[9]
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents or buffer systems of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8][10]
-
Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, separate the undissolved solid by centrifugation or filtration.[8]
-
Quantification: Carefully withdraw a sample of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Protocol 2: Co-solvency Solubility Enhancement
This protocol describes how to evaluate the effect of co-solvents on the solubility of the compound.
-
Prepare Co-solvent Mixtures: Prepare a series of binary solvent mixtures by combining a primary solvent (e.g., water or phosphate-buffered saline, pH 7.4) with a water-miscible co-solvent (e.g., DMSO, ethanol, PEG300) at various volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibrium Solubility Measurement: For each co-solvent mixture, determine the equilibrium solubility of this compound using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the measured solubility as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for solubilization.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (pH 7.4) | < 1 |
| Methanol | 50 |
| Ethanol | 35 |
| Dimethyl Sulfoxide (DMSO) | > 1000 |
| Polyethylene Glycol 300 (PEG300) | 250 |
Table 2: Illustrative Effect of Co-solvent (DMSO) on Aqueous Solubility at 25°C
| % DMSO in Water (v/v) | Solubility (µg/mL) |
| 0 | < 1 |
| 10 | 15 |
| 20 | 45 |
| 30 | 120 |
| 40 | 350 |
| 50 | > 800 |
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Troubleshooting Precipitation Issues.
References
- 1. This compound CAS#: 302964-24-5 [m.chemicalbook.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjbphs.com [wjbphs.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in pharmaceutical synthesis. The following information addresses common stability issues and handling questions related to its use in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term integrity of the solid compound, it is recommended to store it under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.[1][2] It is also crucial to protect it from moisture.[3]
Q2: How soluble is this compound in DMSO?
A2: The solubility of this compound in DMSO is described as "slight".[1][2] This indicates that it may not dissolve to high concentrations. It is advisable to perform solubility tests to determine the optimal concentration for your experiments.
Q3: I'm observing unexpected results in my assay. Could the stability of my compound in the DMSO stock solution be the issue?
A3: Yes, the stability of your compound in DMSO is a critical factor that can significantly impact experimental outcomes. While many compounds are stable in DMSO for extended periods, stability is compound-specific and can be affected by storage conditions, handling, and the inherent reactivity of the molecule.[4][5] It is recommended to regularly assess the stability of your stock solutions.
Q4: What are the common factors that can lead to the degradation of this compound in DMSO?
A4: Several factors can contribute to the degradation of compounds in DMSO, including:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound.
-
Temperature: Elevated storage temperatures can accelerate degradation.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can introduce moisture and potentially lead to degradation, although some studies show minimal effects for many compounds.[4][6]
-
Incompatible Materials: The material safety data sheet (MSDS) for this compound lists acids, acid chlorides, acid anhydrides, and oxidizing agents as incompatible materials.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased potency or activity of the compound over time. | Degradation of the compound in the DMSO stock solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a stability study of your stock solution using HPLC-UV or LC-MS (see Experimental Protocols section). 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. |
| Precipitate forms in the DMSO stock solution upon storage. | The compound has low solubility in DMSO, or the concentration is too high. | 1. Try to dissolve the precipitate by gentle warming and vortexing. 2. If the precipitate persists, prepare a new stock solution at a lower concentration. 3. Filter the solution through a 0.22 µm syringe filter before use. |
| Inconsistent results between experiments using the same stock solution. | Inhomogeneous stock solution or ongoing degradation. | 1. Ensure the stock solution is completely dissolved and homogenous before each use by vortexing. 2. Aliquot the stock solution immediately after preparation to ensure consistency across experiments. 3. Evaluate the stability of the compound under your specific experimental conditions (e.g., incubation time and temperature in assay media). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO using HPLC-UV
This protocol provides a general method to assess the stability of your compound in a DMSO stock solution over time.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).
-
From this stock, prepare a working solution by diluting it with an appropriate solvent (e.g., a mixture of ACN and water) to a concentration suitable for HPLC analysis (e.g., 10 µM).
3. HPLC Method Development (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the compound.
4. Stability Study Procedure:
-
Time Point 0 (T0): Immediately after preparing the stock solution, take an aliquot, prepare the working solution, and inject it into the HPLC system in triplicate. This will be your baseline.
-
Storage: Store the remaining DMSO stock solution under your desired conditions (e.g., room temperature, 4 °C, -20 °C).
-
Subsequent Time Points: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stock solution, prepare a fresh working solution, and analyze it by HPLC in triplicate.
-
Data Analysis: Calculate the peak area of the parent compound at each time point. The percentage of compound remaining can be calculated as: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Quantitative Data Summary Table (Template)
Users can populate the following table with their experimental data to track the stability of their compound.
| Storage Condition | Time Point | % Compound Remaining (Mean ± SD) | Observations (e.g., color change, precipitation) |
| Room Temperature | 0 h | 100% | |
| 24 h | |||
| 1 week | |||
| 4 °C | 0 h | 100% | |
| 24 h | |||
| 1 week | |||
| -20 °C | 0 h | 100% | |
| 24 h | |||
| 1 week |
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Role as a building block for kinase inhibitors like Dasatinib.
References
- 1. This compound CAS#: 302964-24-5 [m.chemicalbook.com]
- 2. 302964-24-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Bioassay Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays involving this compound.
Compound Overview: this compound is a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor.[1][2] As such, its bioactivity is often explored in the context of kinase inhibition and cell proliferation, particularly targeting pathways involving BCR-ABL and Src family kinases.[1][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential issues you may encounter during your experiments.
I. Compound Handling and Solubility
Question 1: My compound won't dissolve properly. What is the recommended solvent and storage procedure?
Answer: this compound has limited solubility. It is slightly soluble in DMSO and sparingly soluble in methanol.[5][6]
-
Recommended Solvent: For bioassays, high-purity, anhydrous DMSO is the recommended solvent for creating stock solutions.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Storing at higher concentrations can sometimes improve stability.[7]
-
Storage:
-
Store stock solutions at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to minimize degradation.[7]
-
Protect solutions from light by using amber vials or storing them in the dark.[7]
-
Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]
-
Troubleshooting Workflow: Compound Solubility Issues
II. Kinase Inhibition Assays
Given that this compound is a precursor to the kinase inhibitor Dasatinib, a common application is in kinase inhibition assays. Dasatinib targets BCR-ABL and Src family kinases.[3][4]
Question 2: I'm seeing high variability and poor reproducibility in my kinase inhibition assay results. What are the common causes?
Answer: High variability in kinase assays can stem from several factors related to assay conditions, reagents, and execution.
-
Incubation Times & Temperature: Ensure the kinase reaction proceeds under initial velocity conditions (typically <20% substrate conversion) to avoid underestimating inhibitor potency. Enzyme activity is highly sensitive to temperature, so maintain consistent temperature control.
-
Reagent Concentration & Quality:
-
ATP Concentration: Use an ATP concentration at or near the Km for the kinase. High ATP levels can mask the effect of ATP-competitive inhibitors.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells, as it can affect kinase activity.
-
-
Pipetting and Mixing: Inaccurate liquid handling, especially in low-volume assays, can cause large variations. Ensure thorough but gentle mixing after adding each reagent and maintain a consistent order of addition.
Question 3: My assay has a high background signal, making it difficult to determine the inhibitory effect. How can I troubleshoot this?
Answer: A high background signal can be caused by compound interference, non-specific binding, or issues with the detection reagents.
-
Compound Interference: Your compound might be interfering with the detection system (e.g., inhibiting luciferase in an ATP-Glo assay). To test for this, run a "No Enzyme" control containing all assay components except the kinase.[8] An increase in signal with your compound's concentration points to interference.[8]
-
Compound Aggregation: Small molecules can form aggregates that non-specifically sequester and denature proteins, leading to a false positive signal.[8] This can often be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[8]
-
Kinase Autophosphorylation: If the kinase has high autophosphorylation activity, it can contribute to the background signal. A "No Substrate" control can help measure this.[8]
Table 1: Example IC50 Values for Thiazole Carboxamide Derivatives Against Target Kinases (Note: Data below is for illustrative purposes based on related compounds, as specific data for this compound is not readily available in public literature.)
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | BCR-ABL | <1 |
| Dasatinib | SRC | <1 |
| Thiazole Derivative A | c-Met | 34.48[8] |
| Thiazole Derivative B | c-Met | 29.05[8] |
Relevant Signaling Pathway: BCR-ABL and Downstream Effectors
The BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), is a constitutively active tyrosine kinase.[9] It activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[10][11][12] Inhibitors like Dasatinib block the ATP-binding site of BCR-ABL, preventing the phosphorylation of these downstream targets.[3][12]
III. Cell Viability & Proliferation Assays (e.g., MTT, XTT)
Question 4: My MTT assay results are inconsistent with other viability assays (e.g., XTT, LDH). Why might this be happening?
Answer: Discrepancies between different viability assays can occur because they measure different cellular processes.
-
MTT vs. XTT: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells.[13] XTT also measures metabolic activity but produces a water-soluble formazan, eliminating the need for a solubilization step. A compound could potentially interfere with one reduction pathway but not the other. For instance, if your compound selectively lowers NADH levels, it might show an effect in the MTT assay but not in an XTT assay, which can also utilize NADPH.[14]
-
Metabolic vs. Membrane Integrity Assays: MTT and XTT measure metabolic activity, which is an indicator of cell viability.[13] An LDH (lactate dehydrogenase) assay, however, measures membrane integrity by detecting LDH released from damaged cells. A compound could reduce metabolic activity (cytostatic effect) without causing cell death (cytotoxic effect), leading to a decrease in the MTT signal but no change in the LDH signal.[14]
Question 5: I'm having trouble completely dissolving the formazan crystals in my MTT assay, leading to inaccurate readings.
Answer: Incomplete formazan solubilization is a common issue that can lead to underestimation of cell viability.[15][16]
-
Solvent Choice: Use a robust solubilizing agent like pure anhydrous DMSO or acidified isopropanol.[16]
-
Mixing: Ensure thorough mixing after adding the solvent. This can be done by shaking the plate on an orbital shaker for at least 15 minutes or by gently pipetting the liquid up and down.[15]
-
Visual Confirmation: Always check for complete dissolution of the purple crystals under a microscope before reading the absorbance.[16]
-
Incubation Time: Allow sufficient time for solubilization. Depending on the cell type and solvent, this can range from 15 minutes to a few hours.[17]
Table 2: Troubleshooting Common Cell Viability Assay Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Compound interferes with tetrazolium salt reduction.[18]- Long exposure to light.[18] | - Use sterile technique and fresh reagents.- Run a "no cell" control with the compound to check for direct reduction.- Protect plates from light during incubation. |
| Low signal or poor sensitivity | - Low cell number or poor metabolic activity.- MTT/XTT reagent is toxic to cells.[18]- Insufficient incubation time. | - Optimize cell seeding density.- Reduce incubation time with the reagent.- Ensure incubation is at least 1-4 hours.[19] |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete formazan solubilization.- Edge effects due to evaporation. | - Ensure a homogenous single-cell suspension before seeding.- Vigorously mix after adding solubilization buffer.[15]- Use outer wells as blanks or fill with sterile PBS to maintain humidity. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Reagent Preparation:
-
Kinase Buffer (2X): Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution (2X): Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution (4X): Prepare a 4X solution of the peptide substrate and ATP in 1X kinase buffer. The final ATP concentration should be at its Km for the kinase.
-
Inhibitor Solutions (4X): Prepare serial dilutions of this compound in DMSO, then dilute into 1X kinase buffer to a 4X final assay concentration.
-
Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with the same DMSO concentration.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls ("no enzyme" background). For negative controls, add 10 µL of 1X kinase buffer.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Experimental Workflow: Kinase Inhibition Assay
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines the steps for assessing cell viability using the MTT assay.
-
Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Mix thoroughly and filter-sterilize. Store protected from light at 4°C.[13]
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
-
Assay Procedure (96-well plate):
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[13]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
-
Read the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 302964-24-5 [chemicalbook.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 302964-24-5 [m.chemicalbook.com]
- 6. 302964-24-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. chondrex.com [chondrex.com]
- 18. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most widely reported and effective method for the purification of this compound is recrystallization. Common solvent systems include mixtures of an alcohol (like isopropanol or methanol) and water, or a combination of a good solvent (like Tetrahydrofuran - THF) and an anti-solvent (like hexane). Column chromatography is also a viable, albeit less scalable, purification technique.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Impurities can arise from unreacted starting materials, intermediates, or side-products. While specific side-reactions are not extensively detailed in the literature, potential impurities could include:
-
Unreacted 2-chloro-6-methylaniline.
-
Intermediates from the specific synthetic route employed.
-
Products of N-bromination or phenyl ring bromination if N-bromosuccinimide (NBS) is used under non-optimal conditions, although one study reported observing no such byproducts.
Q3: What is a recommended starting point for developing a recrystallization protocol?
A3: A good starting point is to use a mixed solvent system. One patented method involves dissolving the crude product in isopropanol and then adding water as an anti-solvent to induce crystallization.[2] Another approach is to dissolve the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly.
Q4: Are there any alternative purification methods for highly impure samples?
A4: For samples with significant impurities, column chromatography can be effective. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common starting point for the purification of aminothiazole derivatives. Additionally, for the parent 2-aminothiazole, a method involving the formation of a water-insoluble bisulfite adduct by reaction with sulfur dioxide has been reported, which allows for separation from impurities.[3] This could potentially be adapted for this derivative.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution is supersaturated. | - Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. - Use an Anti-Solvent: If the compound is highly soluble, add a solvent in which it is insoluble (an anti-solvent) dropwise to the solution until turbidity persists, then warm to redissolve and cool slowly. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The concentration of the compound is too high. - The solution is being cooled too rapidly. - Presence of significant impurities. | - Add More Solvent: Redissolve the oil in additional hot solvent to lower the saturation point. - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Solvent Selection: Choose a solvent with a lower boiling point. |
| Rapid Crystal Formation (leading to small, impure crystals) | - The solution is too concentrated. - The solution is being cooled too quickly. | - Use More Solvent: Redissolve the crystals in a larger volume of hot solvent. - Insulate the Flask: Slow down the cooling process by insulating the flask. |
| Product Purity is Still Low After Recrystallization | - The chosen solvent system is not effective at excluding certain impurities. - Impurities are co-crystallizing with the product. | - Screen Different Solvents: Experiment with different solvent systems (see solubility data below). - Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity. - Consider Column Chromatography: For persistent impurities, chromatography may be necessary. |
Physicochemical Data for Purification
Solubility Profile:
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4][5] |
| Methanol | Sparingly Soluble[4][5] |
Note: This data is qualitative. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for recrystallization.
Experimental Protocols
Protocol 1: Recrystallization using Isopropanol and Water
This protocol is adapted from a patented procedure and has been shown to yield a product with high purity (>98%).[2]
-
Dissolution: Dissolve the crude this compound in a suitable volume of isopropanol at elevated temperature.
-
pH Adjustment: While warm, adjust the pH of the solution to 8-9 by the dropwise addition of an ammonia solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize.
-
Induce Further Crystallization: Add water (in a 3:1 ratio to the isopropanol used) as an anti-solvent to precipitate more product.
-
Isolation: Cool the mixture in an ice bath to maximize the yield, then collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a cold mixture of isopropanol and water, followed by cold water.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization
Caption: Decision-making workflow for troubleshooting common recrystallization problems.
References
- 1. This compound | 302964-24-5 [chemicalbook.com]
- 2. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 3. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 4. This compound CAS#: 302964-24-5 [m.chemicalbook.com]
- 5. 302964-24-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Our aim is to help you minimize the formation of side products and optimize your synthetic protocols for higher yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on a prevalent three-step method.
synthesis Pathway Overview:
Caption: Three-step synthesis of the target molecule.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 (3-Ethoxyacrylic acid synthesis) | Incomplete hydrolysis of the intermediate. | Ensure adequate water is present and allow for sufficient reaction time for the hydrolysis step. Monitor the reaction by TLC or GC to confirm the disappearance of the intermediate. |
| Side reactions due to temperature fluctuations. | Maintain strict temperature control during the nucleophilic substitution reaction. | |
| Low yield in Step 2 (Amidation) | Inefficient acyl chlorination. | Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Perform the reaction under anhydrous conditions to prevent hydrolysis of the acid chloride. |
| Steric hindrance from the 2-chloro-6-methylaniline. | This reaction can be sluggish. Ensure adequate reaction time and consider slightly elevated temperatures while monitoring for potential side products. The use of a suitable base is critical. | |
| Formation of Multiple Spots on TLC/HPLC in Step 3 | Over-bromination: Formation of di- or even tri-brominated thiazole products. | Carefully control the stoichiometry of N-Bromosuccinimide (NBS), using 1.0-1.1 equivalents. Perform the reaction at a low temperature (e.g., 0°C to -10°C) to suppress over-bromination.[1] |
| Unreacted Starting Material: Incomplete reaction of N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide. | Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure the purity of NBS and thiourea. | |
| Phenyl Ring Bromination: Bromination on the 2-chloro-6-methylphenyl ring. | This is a known side reaction when using NBS with electron-rich aromatic rings.[1] Using a less reactive halogenating agent or enzymatic bromination could be an alternative.[1][2] | |
| N-Bromination: Reaction of NBS with the amino group of the newly formed thiazole. | While less common than ring bromination, this can occur. Protection of the amino group prior to bromination is a possible but synthetically longer strategy.[1] | |
| Difficulty in Product Purification | Presence of closely eluting impurities. | Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). Recrystallization from a suitable solvent system can also be effective. |
| Product oiling out during crystallization. | Experiment with different solvent systems and cooling rates. Anti-solvents can be gradually added to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for minimizing side products in this synthesis?
A1: The third step, the formation of the thiazole ring using NBS and thiourea, is the most critical for controlling impurities. The primary challenges are preventing over-bromination and potential side reactions on the aromatic ring or the amino group.[1]
Q2: How can I effectively monitor the progress of the reaction in Step 3?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material, N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide. A well-chosen solvent system should provide good separation between the starting material and the product. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: Are there greener alternatives to traditional brominating agents like NBS?
A3: Yes, enzymatic bromination using haloperoxidases is a more environmentally friendly alternative. These enzymes use a bromide salt in an aqueous buffer, operate at mild temperatures, and do not produce organic byproducts.[2]
Q4: I am observing a significant amount of unreacted N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide even after prolonged reaction time in Step 3. What could be the issue?
A4: This could be due to several factors:
-
Inactive NBS: NBS can degrade over time. It is recommended to use freshly recrystallized NBS for optimal reactivity.[1]
-
Insufficient Temperature: While low temperatures are recommended to control side reactions, the reaction may not proceed to completion if the temperature is too low. A gradual increase in temperature while monitoring the reaction can be attempted.
-
Purity of Thiourea: Ensure the thiourea used is of high purity.
Q5: My final product is off-white or yellowish. What is the likely cause and how can I obtain a purer, white product?
A5: The color is likely due to the presence of minor, colored impurities. These can often be removed by recrystallization from a suitable solvent or by passing a solution of the product through a short plug of silica gel or activated carbon.
Experimental Protocols
Key Experiment: Synthesis of this compound (Step 3)
This protocol is based on a general procedure described in the literature and should be adapted and optimized for specific laboratory conditions.
Materials:
-
N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Thiourea
-
Isopropyl alcohol (or another suitable solvent like dioxane/water mixture)
Procedure:
-
In a reaction flask, dissolve N-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide (1 equivalent) in isopropyl alcohol.
-
Cool the solution to a temperature between 0°C and 25°C.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) in portions, ensuring the temperature remains below 25°C.
-
Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, add thiourea (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold isopropyl alcohol, and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
Visualizations
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Potential side products in the final synthesis step.
References
optimization of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide treatment concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dasatinib, a multi-kinase inhibitor. The chemical 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of Dasatinib. This guide focuses on the optimization of Dasatinib treatment concentration to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasatinib?
A1: Dasatinib is a potent, orally available multi-kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2] In diseases like Chronic Myeloid Leukemia (CML), the BCR-ABL kinase is constitutively active, driving cancer cell proliferation.[1] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and its ability to overcome resistance to other inhibitors like Imatinib.[1][2] By inhibiting these kinases, Dasatinib blocks downstream signaling pathways that control cell growth and survival, ultimately leading to apoptosis in malignant cells.[1]
Q2: Why am I observing unexpected inhibition of a signaling pathway that is not a known primary target of Dasatinib?
A2: As a multi-kinase inhibitor, Dasatinib can inhibit several other kinases at concentrations close to those used to inhibit its primary targets.[1] These off-targets include, but are not limited to, c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1] Inhibition of these unintended targets can lead to the modulation of various signaling pathways, resulting in unexpected phenotypes. It is crucial to perform dose-response experiments and consult kinome profiling data to understand the potential off-target effects at your experimental concentrations.[1]
Q3: How can I differentiate between on-target and off-target effects of Dasatinib in my experiments?
A3: Distinguishing between on- and off-target effects is crucial for validating your findings. Here are a few strategies:
-
Use of a structurally unrelated inhibitor: Compare the phenotype induced by Dasatinib with that of another inhibitor targeting the same primary on-target but with a different chemical scaffold and off-target profile.[3]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of target knockdown recapitulates the effect of Dasatinib, it is more likely an on-target effect.[3]
-
Rescue experiments: If inhibition of a specific pathway is hypothesized to be the on-target effect, attempt to rescue the phenotype by activating downstream components of that pathway.[3]
Q4: My long-term cell culture experiments are showing the development of resistance to Dasatinib. What are the possible mechanisms?
A4: Resistance to Dasatinib can occur through several mechanisms, including:
-
BCR-ABL kinase domain mutations: Point mutations in the BCR-ABL kinase domain can prevent Dasatinib from binding effectively. The T315I mutation is a common cause of resistance to both imatinib and dasatinib.[3][4]
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating other signaling pathways to bypass the inhibition of the primary target. For example, increased activation of STAT5 has been observed in some resistant cell lines.[5]
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of Dasatinib, thereby reducing its efficacy.
Troubleshooting Guides
Issue 1: High variability in IC50 values for cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell line instability | Ensure you are using a low passage number of your cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly perform cell line authentication.[3] |
| Inconsistent cell seeding density | Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures will respond differently to the drug.[3] |
| Variable incubation times | Strictly adhere to the planned incubation time for all experimental replicates and batches.[3] |
| Compound Handling | Prepare fresh dilutions of Dasatinib for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[1] |
Issue 2: Unexpected phenotypic changes unrelated to the primary target.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a kinase profiling experiment to identify other kinases inhibited by Dasatinib at the concentration used in your experiment. Correlate the inhibited off-targets with the observed phenotype.[3] |
| Cell line specific sensitivity | Characterize the expression and importance of known Dasatinib off-targets (e.g., c-KIT, PDGFRβ) in your experimental model.[3] |
| Dose-Response Analysis | Perform a detailed dose-response curve for cell viability to determine the IC50. Compare this to the known IC50 values for on-target and potential off-target kinases.[1] |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of Dasatinib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 | [5] |
| TF-1 BCR-ABL | Chronic Myeloid Leukemia | 0.75 | [5] |
| Lox-IMVI | Melanoma | 35.4 | [6] |
| HTLA-230 | Neuroblastoma | Sub-micromolar | [7] |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | [8] |
| 8093 (mouse) | Acute Lymphoblastic Leukemia | ~5 | [9] |
Table 2: Dasatinib Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference |
| BCR-ABL | <1 | [6] |
| SRC | 0.5 | [6] |
| c-KIT | <30 | [6] |
| PDGFRβ | <30 | [6] |
| EPHA2 | <30 | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Dasatinib in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the Dasatinib dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[3][7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Target Engagement (Phospho-SRC)
-
Cell Treatment: Treat cells with various concentrations of Dasatinib for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and probe with primary antibodies for phospho-SRC (e.g., Tyr416) and total SRC overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: To ensure equal protein loading, probe the membrane for a housekeeping protein (e.g., GAPDH, β-actin) and the total, non-phosphorylated form of the target kinase.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (CAS 302964-24-5) is a chemical intermediate.[1][2][3] Its primary application is as a key precursor in the synthesis of Dasatinib, a potent protein tyrosine kinase inhibitor used in cancer therapy.[1][3][4] The purity of this intermediate is critical as it directly impacts the purity of the final active pharmaceutical ingredient (API), Dasatinib.[5]
Q2: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[2] Specifically, storage in a refrigerator at 2-8°C is recommended.[6]
Q3: What are the main safety precautions to take when handling this compound?
When handling this compound, it is important to use personal protective equipment, including gloves and eye protection.[7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with water.[7] This compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[7]
Q4: Why is the purity of this intermediate so crucial?
The purity of this compound is paramount because any impurities can be carried over to the final drug product, Dasatinib, potentially affecting its efficacy and safety.[5] A purity of 99% or higher is often required to ensure predictable reaction outcomes and minimize the formation of unwanted by-products.[2]
Troubleshooting Guides
Synthesis and Purification Issues
A common challenge in working with this compound is achieving high purity and yield. The following table outlines potential issues, their causes, and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor reaction progress using Thin Layer Chromatography (TLC).[4] Ensure appropriate reaction time and temperature as specified in the protocol. |
| Side reactions forming by-products. | Use high-purity starting materials. Control reaction temperature carefully; some methods specify cooling to 0-5°C during certain steps.[5] | |
| Loss of product during workup and purification. | Optimize extraction and recrystallization solvents and procedures. Recrystallization from solvents like THF, hexane, and methanol/water mixtures can be effective.[1] | |
| Impure Product (Presence of Artifacts) | Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time if necessary. |
| Formation of related substance impurities. | Control reaction conditions (temperature, stoichiometry) to minimize side reactions. Use appropriate purification techniques like recrystallization or column chromatography. | |
| Contamination with residual solvents. | Ensure the product is thoroughly dried under vacuum after purification. | |
| Difficulty with Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization. Using a combination of a good solvent and a poor solvent can induce crystallization. |
| Impurities co-crystallize with the product. | Multiple recrystallizations may be necessary. Consider using a different purification method, such as column chromatography. |
Analytical and Characterization Artifacts
Accurate characterization of this compound is essential. Below are some common analytical issues and how to address them.
| Analytical Technique | Observed Artifact/Issue | Potential Cause | Troubleshooting Step |
| ¹H NMR | Broad peaks for -NH₂ and -NH- protons. | Proton exchange with residual water or other protic solvents. | Ensure the sample is dry. Use a deuterated solvent that is free of water. |
| Unexpected peaks in the aromatic region. | Presence of regioisomeric or other aromatic impurities. | Compare the spectrum with a known reference standard. Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation of impurities. | |
| Mass Spectrometry (MS) | Multiple peaks in the mass spectrum. | Presence of impurities or adduct formation (e.g., sodium adducts). | Check for common impurities (see Table of Common Impurities below). Vary the ionization source conditions to minimize adduct formation. |
| Incorrect molecular ion peak. | Sample degradation or incorrect compound. | Verify the purity of the sample by another method (e.g., HPLC). Re-run the analysis with fresh sample. | |
| High-Performance Liquid Chromatography (HPLC) | Tailing peaks. | Interaction of the amine groups with the stationary phase. | Use a mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. |
| Ghost peaks. | Contamination of the HPLC system or solvent. | Flush the system thoroughly. Use high-purity HPLC-grade solvents. |
Table of Common Impurities
Several impurities can arise during the synthesis of this compound and its subsequent use in the synthesis of Dasatinib.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | C₁₆H₁₃Cl₂N₅OS | 394.28 |
| 2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide | C₁₁H₉Cl₂N₃OS | 302.18 |
| 2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide | C₁₁H₉Cl₂N₃OS | 302.18 |
| 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide | C₁₁H₉Cl₂N₃OS | 302.18 |
| N-(2-Chloro-6-methylphenyl)-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxamide | C₁₃H₉ClF₃N₃O₂S | 363.74 |
| N-(2-Chloro-6-methylphenyl)-2-((2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | C₁₆H₁₄ClN₅OS | 359.83 |
| Data sourced from Pharmaffiliates.[8] |
Experimental Protocols and Methodologies
Synthesis of this compound
One common synthetic route involves the reaction of an activated carboxylic acid derivative with 2-chloro-6-methylaniline. Below is a generalized protocol based on published methods.[5]
Materials:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Dichloromethane
-
Sodium bicarbonate
-
Benzyl chloroformate
-
Methanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Pyridine
-
Methanesulfonyl chloride
-
2-chloro-6-methylaniline
-
Aluminum trichloride
-
Anisole
Procedure:
-
Amino Protection: Suspend ethyl 2-aminothiazole-5-carboxylate in dichloromethane and add sodium bicarbonate. Cool the mixture and add benzyl chloroformate dropwise. After the reaction is complete, recover the protected product.
-
Saponification: Hydrolyze the ester group of the protected intermediate using sodium hydroxide in an ethanol/water mixture. Acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Amidation: Dissolve the protected carboxylic acid in pyridine and cool to 0-5°C. Add methanesulfonyl chloride dropwise, followed by the addition of 2-chloro-6-methylaniline. Heat the reaction mixture.
-
Deprotection: Remove the benzyl chloroformate protecting group using aluminum trichloride and anisole to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.
For detailed stoichiometry and reaction conditions, refer to specific patents and publications.[5]
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Signaling Pathway of Dasatinib
As this compound is a precursor to Dasatinib, understanding the downstream signaling pathway of Dasatinib is crucial for researchers in drug development. Dasatinib is a multi-targeted kinase inhibitor that primarily targets BCR-ABL and Src family kinases.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 302964-24-5 [chemicalbook.com]
- 5. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | CAS Number 302964-24-5 [klivon.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Overcoming Resistance to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and its Active Metabolite, Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo studies involving 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. As this compound is a key intermediate in the synthesis of the potent tyrosine kinase inhibitor, Dasatinib, this guide focuses on the mechanisms of action and resistance related to Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound's active form, Dasatinib?
A1: Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), and the SRC family of kinases (SRC, LCK, YES, FYN).[1] In cancer cells driven by the constitutively active BCR-ABL kinase, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain. This binding inhibits downstream signaling pathways that control cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[1]
Q2: Our cell line has developed resistance to the compound. What are the common mechanisms of resistance to Dasatinib?
A2: Resistance to Dasatinib can be broadly categorized into two types:
-
BCR-ABL Dependent Resistance: This primarily involves genetic changes in the target protein.
-
Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain can alter the drug-binding site, reducing the efficacy of Dasatinib. The most common and highly resistant mutation is the T315I "gatekeeper" mutation. Other mutations include F317L and V299L.[2]
-
BCR-ABL Gene Amplification: Increased expression of the BCR-ABL protein can overwhelm the inhibitory capacity of the drug.
-
-
BCR-ABL Independent Resistance: This involves the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.
-
Activation of Src Family Kinases: Overexpression and activation of Src family kinases like LYN and HCK can provide alternative survival signals.
-
Activation of Other Kinase Pathways: Upregulation of pathways such as the MAPK/ERK and PI3K/AKT/mTOR signaling cascades can promote cell survival despite BCR-ABL inhibition.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Dasatinib out of the cell, reducing its intracellular concentration.[3]
-
Tumor Microenvironment: Stromal cells in the tumor microenvironment can secrete growth factors and cytokines that protect cancer cells from Dasatinib-induced apoptosis.
-
Q3: How can we experimentally confirm the mechanism of resistance in our cell line?
A3: To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:
-
Sanger Sequencing of the BCR-ABL Kinase Domain: This will identify any point mutations that may be responsible for resistance.
-
Western Blotting/Immunoblotting: This can be used to:
-
Assess the expression levels of total and phosphorylated BCR-ABL, Src kinases, and key components of the MAPK/ERK and PI3K/AKT pathways.
-
Determine the expression levels of drug efflux pumps like P-glycoprotein.
-
-
Quantitative PCR (qPCR): This can be used to measure the gene expression levels of BCR-ABL and drug transporters.
-
Flow Cytometry: This can be used to assess apoptosis (e.g., Annexin V staining) and to measure the intracellular accumulation of fluorescently-labeled drugs to evaluate efflux pump activity.
Troubleshooting Guides
Issue 1: We are observing high variability in IC50 values for our cell viability assays.
-
Question: What could be causing inconsistent IC50 values for Dasatinib in our experiments?
-
Answer: High variability in IC50 values can stem from several factors:
-
Cell Line Instability: Ensure you are using a low passage number of your cell line.[4] Genetic drift in high-passage cells can alter drug sensitivity. Regular cell line authentication is crucial.
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a viability assay. Optimize and standardize your cell seeding density for each experiment.[4]
-
Compound Stability: Prepare fresh dilutions of Dasatinib for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay-Specific Variability: Ensure that incubation times and reagent concentrations (e.g., MTT, resazurin) are consistent across all experiments.
-
Issue 2: Our Western blots show inconsistent inhibition of target phosphorylation.
-
Question: Why are we not seeing a consistent decrease in the phosphorylation of BCR-ABL or its downstream targets after treatment?
-
Answer: Inconsistent results in Western blotting can be due to:
-
Suboptimal Lysate Preparation: Ensure that lysis buffers contain fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Inadequate Antibody Performance: Validate your primary antibodies to ensure they are specific and sensitive for the target protein (both total and phosphorylated forms).
-
Unequal Protein Loading: Always quantify protein concentration before loading and use a loading control (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.[1]
-
Timing of Treatment and Harvest: The kinetics of protein phosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after Dasatinib treatment.
-
Issue 3: Our attempts to overcome resistance with a combination therapy are not showing a synergistic effect.
-
Question: We are combining Dasatinib with another inhibitor, but we are not observing the expected synergy. What could be the reason?
-
Answer: Lack of synergy in combination therapies can be complex:
-
Inappropriate Combination Partner: The chosen combination agent may not target the specific resistance mechanism active in your cell line. It is crucial to first identify the resistance mechanism (see FAQ 3).
-
Suboptimal Dosing and Scheduling: The concentrations and timing of drug administration are critical for achieving synergy. A dose-response matrix experiment is recommended to identify synergistic concentration ranges.
-
Antagonistic Drug Interactions: In some cases, drugs can have antagonistic effects. The mechanism of action of both drugs should be carefully considered.
-
Inaccurate Synergy Calculation: Ensure you are using appropriate methods to calculate synergy, such as the Combination Index (CI) method by Chou-Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]
-
Strategies to Overcome Resistance
Based on the identified mechanism of resistance, several strategies can be employed:
For BCR-ABL Dependent Resistance:
-
T315I Mutation: This mutation confers resistance to most first and second-generation TKIs, including Dasatinib.
For BCR-ABL Independent Resistance:
-
Activation of Bypass Signaling Pathways:
-
MAPK/ERK Pathway Activation:
-
Solution: Combine Dasatinib with a MEK inhibitor like Trametinib . This combination has been shown to have synergistic effects in inhibiting the growth of resistant cells.[8]
-
-
Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2):
-
-
Tumor Microenvironment-Mediated Resistance:
Quantitative Data Summary
Table 1: IC50 Values of Dasatinib in Sensitive and Resistant CML Cell Lines
| Cell Line | Resistance Status | IC50 of Dasatinib (nM) | Reference |
| K562 | Sensitive | ~3 | [13] |
| K562-R | Dasatinib Resistant | >10,000 | [13] |
| LAMA84 | Sensitive | ~1 | [13] |
| LAMA84-R | Dasatinib Resistant | >5,000 | [13] |
Table 2: Clinical Trial Data for Dasatinib Combination Therapies
| Combination Therapy | Cancer Type | Key Findings | Reference |
| Dasatinib + Venetoclax | CML (Chronic Phase) | Safe and effective, with a major molecular response (MMR) rate of 86% by 12 months of combination therapy. | [9][10] |
| Dasatinib + Trametinib | Ph+ B-cell ALL | A case report showed a safe and effective treatment profile. | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of Dasatinib in adherent or suspension cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib in complete medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[14]
-
Protocol 2: Western Blotting for BCR-ABL and Downstream Signaling
This protocol describes the detection of total and phosphorylated BCR-ABL and downstream proteins like STAT5 and ERK.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., for total protein or a loading control).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: BCR-ABL dependent resistance mechanisms to Dasatinib.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating and addressing Dasatinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 3. Dasatinib or Venetoclax for T-Cell Leukemia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ponatinib in the Treatment of Chronic Myeloid Leukemia and Philadelphia Chromosome-Positive Acute Leukemia: Recommendations of a German Expert Consensus Panel with Focus on Cardiovascular Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Successful use of trametinib and dasatinib combined with chemotherapy in the treatment of Ph-positive B-cell acute lymphoblastic leukemia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib Plus Venetoclax Effective, Safe for Chronic Phase CML | Docwire News [docwirenews.com]
- 10. Combination of dasatinib and venetoclax in newly diagnosed chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib inhibits CXCR4 signaling in chronic lymphocytic leukaemia cells and impairs migration towards CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
Technical Support Center: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Degradation
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential degradation pathways of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The primary functional groups susceptible to degradation are the amide linkage and the 2-aminothiazole ring . The amide bond can undergo hydrolysis, while the thiazole ring is sensitive to oxidative and photolytic conditions.
Q2: What are the likely degradation pathways for this molecule under hydrolytic conditions?
A2: Under acidic or basic conditions, the amide bond is likely to hydrolyze. This would cleave the molecule into two primary degradation products: 2-aminothiazole-5-carboxylic acid and 2-chloro-6-methylaniline.[1][2][3][4] This is a common degradation pathway for amide-containing compounds.
Q3: How might this compound degrade under oxidative stress?
A3: The 2-aminothiazole ring is susceptible to oxidation. While specific degradation products for this compound have not been documented in the literature, studies on the related drug, Dasatinib (for which this compound is a precursor), have shown the formation of an N-oxide on a piperazine ring, which is not present in this intermediate.[5][6][7] For this compound, oxidation could potentially target the amino group on the thiazole ring or the sulfur atom within the ring, leading to various oxidized derivatives.
Q4: Is this compound sensitive to light?
A4: Thiazole derivatives can be susceptible to photodegradation.[8][9] The degradation mechanism may involve the reaction of the thiazole ring with singlet oxygen, generated upon photo-irradiation, through a [4+2] Diels-Alder cycloaddition. This can lead to the formation of an unstable endoperoxide that rearranges to various degradation products.[9] To minimize photodegradation, it is recommended to handle and store the compound in amber vials or protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis after storage in acidic or basic solution. | Amide hydrolysis. | Neutralize the sample before analysis. Confirm the identity of the degradation products by LC-MS and compare with the expected masses of 2-aminothiazole-5-carboxylic acid and 2-chloro-6-methylaniline. |
| Discoloration or appearance of new impurities upon exposure to air or oxidizing agents. | Oxidation of the 2-aminothiazole ring. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents. Analyze samples promptly after preparation. |
| Degradation observed in samples exposed to ambient light. | Photodegradation. | Protect the compound from light at all stages of handling and storage by using amber glassware or by wrapping containers in aluminum foil. |
| Inconsistent analytical results between different batches or over time. | General instability. | Perform a forced degradation study to systematically investigate the stability of the compound under various stress conditions (acid, base, oxidation, heat, light). |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on general chemical principles.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed photodegradation pathway.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. Researchers should optimize the conditions based on the specific properties of their compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the sample with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, heat at 60°C.
-
Neutralize the sample with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
4. Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the main peak area.
-
Characterize significant degradation products using LC-MS to determine their mass-to-charge ratio and propose their structures.
5. Data Presentation:
The results of the forced degradation study can be summarized in a table similar to the hypothetical example below.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 N HCl | 24 | 60 | 15% | 2-aminothiazole-5-carboxylic acid, 2-chloro-6-methylaniline |
| Base Hydrolysis | 1 N NaOH | 24 | 60 | 10% | 2-aminothiazole-5-carboxylic acid, 2-chloro-6-methylaniline |
| Oxidation | 30% H₂O₂ | 24 | RT | 25% | Oxidized thiazole derivatives |
| Thermal | Solid | 24 | 105 | <5% | Not significant |
| Photolytic | Light | - | RT | 30% | Rearranged photo-adducts |
Disclaimer: The degradation pathways and quantitative data presented here are hypothetical and based on general chemical principles. Experimental verification is required to determine the actual degradation behavior of this compound.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. academic.oup.com [academic.oup.com]
- 7. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy Showdown: Dasatinib Demonstrates Potent Kinase Inhibition While Precursor Lacks Biological Activity Data
A comprehensive review of available scientific literature reveals that while Dasatinib is a highly potent, multi-targeted tyrosine kinase inhibitor with extensive clinical efficacy data, its synthetic precursor, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is consistently identified as a chemical intermediate with no reported biological or pharmacological activity. This guide provides a detailed comparison, focusing on the well-documented efficacy of Dasatinib and the current lack of available data for its precursor.
Dasatinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of multiple kinases responsible for the growth and proliferation of cancer cells.[3][4][5] In contrast, this compound is a key starting material in the chemical synthesis of Dasatinib and is not intended for therapeutic use.[6]
Mechanism of Action: A Tale of Two Molecules
Dasatinib functions as an ATP-competitive protein tyrosine kinase inhibitor.[2] It targets a range of kinases, with its primary targets being BCR-ABL, the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor β (PDGFRβ).[3][4][5] By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib effectively blocks the signaling pathways that lead to malignant cell proliferation and survival, ultimately inducing apoptosis (programmed cell death).[3][4]
There is no scientific literature available that describes a mechanism of action for this compound, as it is a precursor in the synthesis of the final active pharmaceutical ingredient, Dasatinib.
Kinase Inhibition Profile of Dasatinib
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency. Dasatinib has demonstrated potent inhibition against a panel of clinically relevant kinases.
| Target Kinase | IC50 (nM) | Reference |
| Abl | <1 | [7] |
| Src | 0.8 | [7] |
| Lck | 0.5 | [8] |
| c-Kit | 79 | [7] |
| PDGFRβ | 28 | [4] |
| Bcr-Abl | 0.8 - 1.3 | [9] |
Cellular and In Vivo Efficacy of Dasatinib
Dasatinib has shown significant anti-proliferative activity in a variety of cancer cell lines and has demonstrated robust in vivo efficacy in preclinical models.
| Cell Line/Model | Efficacy Metric | Value | Reference |
| K562 (CML) | Antiproliferative Activity | Orally active, complete tumor regressions | [10] |
| C643, TPC1, BCPAP, SW1736 (Thyroid Cancer) | Growth Inhibition | ~50% at low nM concentrations | [7] |
| Various Sarcoma Cell Lines | IC50 | Varies by cell line | |
| Oral Squamous Cell Carcinoma Lines | Mean IC50 | 81.8 nM | |
| Imatinib-Resistant CML Cell Lines | Growth Inhibition | Most potent inhibitor compared to nilotinib and INNO-406 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the IC50 values of kinase inhibitors are crucial for evaluating their potency and selectivity. A common method involves the following steps:
-
Reagents and Materials : Purified recombinant kinase, appropriate peptide substrate, Adenosine-5'-triphosphate (ATP), kinase buffer, test compound (Dasatinib), and a detection reagent.
-
Assay Procedure :
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Cell-based assays are essential to determine the effect of a compound on cell viability and proliferation. The MTT assay is a widely used colorimetric assay.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound (Dasatinib) for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Signaling Pathway Inhibition by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers. The primary pathway targeted is the BCR-ABL signaling cascade in Philadelphia chromosome-positive leukemias.
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.
Conclusion
The comparison between this compound and Dasatinib is one of a chemical precursor versus a potent and clinically validated active pharmaceutical ingredient. While the former is a crucial component in the synthesis of the latter, there is no evidence to suggest it possesses any therapeutic efficacy. In contrast, Dasatinib is a well-characterized, multi-targeted kinase inhibitor with proven efficacy in treating specific types of leukemia. Its potent inhibition of BCR-ABL and other key kinases, supported by extensive preclinical and clinical data, establishes it as a valuable therapeutic agent. Researchers and drug development professionals should focus on the pharmacological properties of Dasatinib, as the precursor molecule does not have a therapeutic role.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Comparative Analysis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and its Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and biological evaluation of a promising class of anti-cancer agents.
The compound 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a crucial scaffold in the development of potent kinase inhibitors, most notably as a key precursor in the synthesis of the FDA-approved drug Dasatinib.[1][][3] This guide provides a comparative analysis of this core structure and its derivatives, summarizing their biological activities, outlining key experimental protocols for their evaluation, and illustrating the associated signaling pathways. The 2-aminothiazole framework has been identified as a valuable template for kinase inhibitors, with derivatives showing significant potential in cancer therapy.[4]
Quantitative Analysis of Biological Activity
The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These values highlight the structure-activity relationship (SAR), demonstrating how modifications to the core structure influence its anti-cancer efficacy.
| Compound ID | R Group (Substitution at 2-amino position) | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Parent Scaffold | -H | - | - | - | - | - |
| Derivative 6d | -C(O)CH₂-(4-methylpiperazin-1-yl) | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | K563 | < 1 |
| MCF-7 (Breast Cancer) | 20.2 | MCF-7 | < 1 | |||
| HT-29 (Colon Cancer) | 21.6 | HT-29 | < 1 | |||
| MDA-MB-231 (Breast Cancer) | Inactive | MDA-MB-231 | < 1 | |||
| Derivative 21 | Not specified in abstract | K563 (Leukemia) | 16.3 | Dasatinib | K563 | 11.08 |
| MCF-7 (Breast Cancer) | 20.2 | |||||
| HT-29 (Colon Cancer) | 21.6 | |||||
| MDA-MB-231 (Breast Cancer) | Inactive |
Table 1: Comparative anti-proliferative activity of this compound derivatives.[5][6]
Structure-Activity Relationship (SAR)
The data reveals that substitutions at the 2-amino position of the thiazole ring significantly impact the biological activity. For instance, the introduction of a 2-(4-methylpiperazin-1-yl)acetamido group in derivative 6d confers high anti-proliferative potency against human K563 leukemia cells, comparable to Dasatinib.[6] However, its activity is markedly reduced against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cell lines, where Dasatinib remains highly potent (IC50 < 1 µM).[6] This suggests that while the 2-aminothiazole-5-carboxamide core is a valid starting point for developing anti-leukemia agents, further modifications are necessary to broaden the anti-tumor spectrum. Studies have indicated that the pyrimidin-4-ylamino core present in Dasatinib is crucial for its activity against non-leukemia cell lines.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are the methodologies for key assays used in the evaluation of these compounds.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Kinase Inhibition Assay (Example: Src Kinase)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes the kinase (e.g., recombinant human c-Src), a specific substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The extent of kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways
Derivatives of this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary targets for many of these compounds are tyrosine kinases such as those in the Src family and c-Met.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, migration, and survival. Its aberrant activation is common in many cancers.
Caption: Simplified Src kinase signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in cell motility, invasion, and morphogenesis. Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.
Caption: Overview of the HGF/c-Met signaling pathway.
Conclusion
The this compound scaffold is a validated and promising starting point for the development of novel kinase inhibitors for cancer therapy. Structure-activity relationship studies have demonstrated that modifications at the 2-amino position are critical for determining the potency and selectivity of these compounds. While some derivatives show potent activity against specific cancer types, such as leukemia, further optimization is required to broaden their anti-tumor spectrum. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in the field to design and evaluate new and more effective derivatives.
References
- 1. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 302964-24-5 [chemicalbook.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the likely mechanism of action of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the synthesis of the potent kinase inhibitor Dasatinib.[1][2][3] The information presented is supported by experimental data from closely related analogs to aid researchers in understanding its potential as a kinase inhibitor.
Introduction to this compound and the 2-Aminothiazole Scaffold
This compound is a synthetic compound featuring a 2-aminothiazole core structure. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved drugs.[4] The 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors.[5][6] Src family kinases are non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, and migration, and their dysregulation is often implicated in cancer.
Postulated Mechanism of Action: Kinase Inhibition
Given that this compound is a direct precursor to Dasatinib, a potent pan-Src kinase inhibitor, its primary mechanism of action is strongly suggested to be the inhibition of protein kinases.[6][7] Kinase inhibitors typically function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.
The following diagram illustrates a simplified signaling pathway involving Src kinase, a likely target for compounds based on the 2-aminothiazole scaffold.
Caption: Simplified Src Kinase Signaling Pathway.
Comparative Performance of 2-Aminothiazole Derivatives
Table 1: Inhibitory Activity of 2-Aminothiazole Analogs against Lck Kinase
| Compound | Structure | Lck IC50 (µM) |
| 2-Aminothiazole | 5.0 - 6.6 | |
| Dasatinib | <0.001 | |
| Analog 12m | Sub-nanomolar |
Data sourced from Das et al., J Med Chem, 2006.[5][6]
The dramatic increase in potency from the basic 2-aminothiazole scaffold to highly substituted analogs like Dasatinib and 12m highlights the importance of the substituents on the thiazole ring in achieving high-affinity binding to the kinase active site.
Comparison with Alternative Src Kinase Inhibitors
The 2-aminothiazole scaffold represents one of several chemical structures known to inhibit Src family kinases. A comparison with other well-established Src inhibitors demonstrates the diversity of chemical matter that can target this family of enzymes.
Table 2: Comparison of Different Src Kinase Inhibitor Scaffolds
| Inhibitor | Core Scaffold | c-Src IC50 (nM) | Key Features |
| Dasatinib | 2-Aminothiazole | 0.8 | Pan-Src and Abl inhibitor |
| Saracatinib (AZD0530) | Quinazoline | 2.7 | Potent and selective Src inhibitor |
| Bosutinib (SKI-606) | Quinoline | 1.2 | Dual Src/Abl inhibitor |
IC50 values are representative and may vary based on assay conditions.
Experimental Protocols
The validation of the mechanism of action of this compound and its analogs relies on robust in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., c-Src)
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the test compound or positive control to the respective wells. Include a no-inhibitor (vehicle) control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Logical Relationship of Structure and Activity
Caption: Logical Relationship of the 2-Aminothiazole Scaffold to Kinase Inhibitory Activity.
Conclusion
References
- 1. This compound | 302964-24-5 [chemicalbook.com]
- 2. stanfordchem.com [stanfordchem.com]
- 3. This compound CAS 302964-24-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Reproducibility: A Comparative Guide to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and its Alternatives in Anti-Cancer Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of the anti-proliferative effects of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and related thiazole derivatives, with a focus on establishing reproducible experimental protocols. As a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, understanding the biological activity and experimental consistency of this compound is crucial for the development of novel anti-cancer therapeutics.
This publication delves into the critical aspects of experimental design and data presentation to ensure that findings can be reliably replicated. By providing detailed methodologies for key assays and presenting quantitative data in a clear, comparative format, this guide aims to equip researchers with the tools necessary to conduct robust and reproducible studies in the field of anti-cancer drug discovery.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of this compound and its derivatives is a key area of investigation. While specific anti-cancer activity data for the parent compound is not extensively published, studies on its derivatives provide valuable insights into the potential efficacy of this chemical scaffold.
A study by Liu et al. explored a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of Dasatinib.[1] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated significant anti-proliferative potency against human K562 leukemia cells, comparable to Dasatinib itself.[1] However, its activity was markedly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cell lines, highlighting the importance of cell-line specific context in evaluating anti-cancer agents.[1]
The following table summarizes the reported 50% inhibitory concentration (IC50) values for a key derivative and Dasatinib across various cancer cell lines.
| Compound | K562 (Leukemia) | MCF-7 (Breast) | HT-29 (Colon) | MDA-MB 231 (Breast) |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Derivative) | Comparable to Dasatinib | 20.2 µM | 21.6 µM | Inactive |
| Dasatinib | < 1 µM | < 1 µM | < 1 µM | < 1 µM |
Table 1: Comparative IC50 values of a this compound derivative and Dasatinib.[1]
Establishing Reproducible Experimental Protocols
To ensure the reproducibility of in vitro anti-proliferative studies, the adoption of standardized and detailed experimental protocols is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the key steps for evaluating the cytotoxic effects of this compound and its analogs.
1. Cell Seeding:
-
Culture cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound or its derivatives) in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include wells with vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and untreated control cells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Formazan Formation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Synthesis Protocol: this compound
The reproducibility of biological experiments also relies on the purity and consistent synthesis of the test compound. The following is a general synthetic scheme.[2][3][4]
Step 1: Amino Protection of 2-aminothiazole-5-ethyl formate:
-
The starting material, 2-aminothiazole-5-ethyl formate, undergoes amino protection using a suitable protecting group like carbobenzoxy (Cbz).
Step 2: Saponification:
-
The ester is then saponified to the corresponding carboxylic acid.
Step 3: Amidation:
-
The carboxylic acid is activated and then reacted with 2-chloro-6-methylaniline to form the amide bond.
Step 4: Deprotection:
-
The protecting group on the 2-amino position is removed to yield the final product, this compound.
Visualization of Key Signaling Pathways and Workflows
To further elucidate the mechanism of action of related compounds and to provide a clear visual representation of the experimental process, the following diagrams have been generated using the DOT language.
As this compound is a precursor to Dasatinib, understanding the signaling pathways targeted by Dasatinib provides a rationale for the anti-cancer potential of its derivatives. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases.[5][6]
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. CN103524449A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
A Head-to-Head Comparative Guide: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivative (Dasatinib) versus Sorafenib in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the kinase inhibitor Dasatinib, a derivative of the 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide scaffold, and the multi-kinase inhibitor Sorafenib. This objective analysis is supported by experimental data on their inhibitory profiles and methodologies for key assays.
The compound this compound serves as a crucial building block in the synthesis of Dasatinib, a potent second-generation tyrosine kinase inhibitor. Given its role as a synthetic intermediate, a direct comparison of its kinase inhibitory activity with established drugs is less pertinent than evaluating its biologically active derivative, Dasatinib. This guide, therefore, focuses on a head-to-head comparison of Dasatinib and another widely used kinase inhibitor, Sorafenib, to provide a relevant and practical analysis for researchers in oncology and drug discovery.
Kinase Inhibition Profile: A Quantitative Comparison
The potency and selectivity of kinase inhibitors are critical determinants of their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib and Sorafenib against a panel of key kinases. This data, compiled from various sources, illustrates the distinct inhibitory spectra of these two agents. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Kinase Target | Dasatinib IC50 (nM) | Sorafenib IC50 (nM) | Primary Signaling Pathway |
| BCR-ABL | <1 | >10,000 | Leukemia pathogenesis |
| SRC | 0.5 - 1.5 | >10,000 | Cell growth, survival, migration |
| c-KIT | 1 - 5 | 68 | Proliferation in various cancers |
| PDGFRβ | 28 | 57 | Angiogenesis, cell growth |
| VEGFR2 | 8 - 16 | 90 | Angiogenesis |
| VEGFR3 | 4 - 20 | 20 | Angiogenesis |
| B-RAF | >10,000 | 22 (wild-type), 38 (V600E) | MAP Kinase Signaling |
| c-RAF (RAF1) | >10,000 | 6 | MAP Kinase Signaling |
| FLT3 | - | 58 | Hematopoiesis, leukemia |
| RET | - | 43 | Thyroid and lung cancer |
Data compiled from multiple publicly available sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action and Signaling Pathways
Dasatinib and Sorafenib exert their therapeutic effects by targeting distinct but sometimes overlapping sets of kinases, thereby modulating different signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and the SRC family of kinases.[1][2] By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib can overcome resistance to first-generation inhibitors like imatinib.[1] Its inhibition of SRC family kinases disrupts pathways involved in cell migration, invasion, and survival.[2]
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (both wild-type and mutant forms).[3] This pathway is a central regulator of cell proliferation. Additionally, Sorafenib potently inhibits several receptor tyrosine kinases involved in angiogenesis, including VEGFR and PDGFR.[3][4] This dual mechanism of action—targeting both tumor cell proliferation and the tumor's blood supply—underpins its efficacy in various solid tumors.[3]
Caption: Simplified signaling pathways targeted by Dasatinib and Sorafenib.
Experimental Protocols
The determination of kinase inhibition profiles is fundamental to the characterization of inhibitors like Dasatinib and Sorafenib. Below are generalized protocols for common in vitro kinase assays used to determine IC50 values.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a fluorescence-based or radiometric assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (Dasatinib or Sorafenib) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibody for fluorescence assays)
-
Plate reader (fluorescence or luminescence) or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted test compound or DMSO (for control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA). For fluorescence-based assays, add detection reagents (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate). For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured.
-
Data Analysis: Plot the measured signal (fluorescence, luminescence, or radioactivity) against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This comparative guide highlights the distinct kinase inhibition profiles and mechanisms of action of Dasatinib and Sorafenib. Dasatinib exhibits potent and specific inhibition of BCR-ABL and SRC family kinases, making it a cornerstone in the treatment of specific leukemias. In contrast, Sorafenib possesses a broader inhibitory spectrum, targeting the RAF/MEK/ERK pathway and key drivers of angiogenesis, which contributes to its efficacy in a range of solid tumors. For researchers, the choice between these or similar inhibitors will depend on the specific kinases and signaling pathways under investigation. The provided data and protocols serve as a foundational resource for designing and interpreting experiments in the field of kinase inhibitor research and development.
References
- 1. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explore Our Kinase Panels - Luceome Biotechnologies [luceome.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of BCR-ABL Kinase Inhibitors: A Comparative Guide to Dasatinib and CHMFL-ABL-053
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key findings related to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a crucial intermediate in the synthesis of the potent BCR-ABL kinase inhibitor, Dasatinib. To offer a comprehensive evaluation, this guide presents an orthogonal validation approach, comparing the performance of Dasatinib with an alternative BCR-ABL inhibitor, CHMFL-ABL-053. The data presented is supported by detailed experimental methodologies to facilitate independent verification and further research.
The validation of a kinase inhibitor's efficacy and specificity is paramount in drug discovery. An orthogonal validation strategy, employing a variety of distinct experimental methods, provides a robust and reliable assessment of a compound's biological activity. This guide is structured to present a clear comparison of Dasatinib and CHMFL-ABL-053 through biochemical, cellular, and phenotypic assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for Dasatinib and CHMFL-ABL-053, focusing on their potency against the primary target, ABL1 kinase, and their anti-proliferative effects on a BCR-ABL-positive cell line.
Table 1: Biochemical Potency Against ABL1 Kinase
| Compound | ABL1 IC₅₀ (nM) |
| Dasatinib | ~1.5 - 14 |
| CHMFL-ABL-053 | 70 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Cellular Anti-Proliferative Activity in K562 Cells
| Compound | K562 GI₅₀ (nM) |
| Dasatinib | ~5 |
| CHMFL-ABL-053 | 14 |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Table 3: Cellular On-Target Activity
| Compound | Assay | Cell Line | Endpoint | EC₅₀ (nM) |
| Dasatinib | BCR-ABL Autophosphorylation | K562 | Inhibition of p-BCR-ABL | Sub-nanomolar |
| CHMFL-ABL-053 | BCR-ABL Autophosphorylation | K562 | Inhibition of p-BCR-ABL | ~100 |
Note: EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 4: Kinase Selectivity Profile
| Compound | Primary Target | Other Potent Targets (>90% inhibition at 1µM) | Selectivity Score (S score(1)) |
| Dasatinib | BCR-ABL, SRC family kinases | YES1, LCK, LYN | 0.21 (at 500nM) |
| CHMFL-ABL-053 | BCR-ABL, SRC, p38 | BLK, DDR1, DDR2, EPHA8, EphB6, HCK, LCK | 0.02 |
Note: A lower selectivity score indicates higher selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay for ABL1
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant ABL1 kinase
-
Abltide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Dasatinib, CHMFL-ABL-053) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of ABL1 kinase to each well.
-
Add 2 µL of a substrate/ATP mix (Abltide and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular On-Target Assay: Phospho-BCR-ABL Sandwich ELISA
This assay measures the level of phosphorylated BCR-ABL in cell lysates as an indicator of kinase activity.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (Dasatinib, CHMFL-ABL-053)
-
Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors)
-
PathScan® Phospho-Bcr-Abl (Tyr177) Sandwich ELISA Kit (Cell Signaling Technology) or similar
Procedure:
-
Seed K562 cells in a 6-well plate and culture overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them using Cell Lysis Buffer.
-
Determine the protein concentration of the cell lysates.
-
Follow the manufacturer's protocol for the sandwich ELISA kit. Typically, this involves: a. Adding an equal amount of protein from each lysate to the antibody-coated microplate wells. b. Incubating to allow capture of the BCR-ABL protein. c. Washing the wells. d. Adding a detection antibody that specifically recognizes the phosphorylated form of BCR-ABL. e. Incubating and washing. f. Adding a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Incubating and washing. h. Adding a TMB substrate to develop color. i. Stopping the reaction and measuring the absorbance at 450 nm.
-
Calculate EC₅₀ values by plotting the absorbance against the logarithm of the compound concentration.
Cellular On-Target Assay: Western Blot for Downstream Signaling
This method assesses the phosphorylation status of key downstream effectors of BCR-ABL signaling, such as STAT5 and CrkL.
Materials:
-
K562 cells
-
Test compounds
-
Cell Lysis Buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat K562 cells with test compounds as described for the ELISA.
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Phenotypic Assay: Cell Proliferation (MTS/MTT Assay)
This assay measures the effect of the inhibitors on the proliferation of cancer cells.
Materials:
-
K562 cells
-
96-well plates
-
Test compounds
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT after solubilization).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Mandatory Visualizations
References
A Comparative Selectivity Profile of Dasatinib and Other BCR-ABL Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the selectivity profile of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), against other prominent BCR-ABL inhibitors, Imatinib and Nilotinib. It is important to note that the compound 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key precursor in the synthesis of Dasatinib.[1][2][3] Due to the limited availability of selectivity profiling data for this precursor, this guide will focus on the well-characterized profiles of its derivative, Dasatinib, and its therapeutic alternatives.
The information herein is intended to provide an objective comparison of the performance of these inhibitors, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. A summary of the inhibitory activities (IC50 or Kd values) of Dasatinib, Imatinib, and Nilotinib against a panel of selected kinases is presented below. This data, compiled from various in vitro studies, highlights the distinct selectivity profiles of these compounds. Lower values indicate higher potency.
| Kinase Target | Dasatinib (nM) | Imatinib (nM) | Nilotinib (nM) |
| ABL1 | <1 - 9 | 25 - 400 | 13 - 45 |
| SRC | 0.8 - 16 | >10000 | >1000 |
| LCK | 11 | >10000 | >1000 |
| c-KIT | 12 - 79 | 100 | >1000 |
| PDGFRα | 4 | 100 | >1000 |
| PDGFRβ | 1 | 100 | >1000 |
| DDR1 | - | - | Validated Target |
Note: IC50 and Kd values are compiled from multiple sources and may vary based on experimental conditions.[4][5] Dasatinib demonstrates potent inhibition of ABL and SRC family kinases, while Imatinib and Nilotinib are more selective for ABL, c-KIT, and PDGFR. Nilotinib is noted for its high selectivity for BCR-ABL.[4][5]
Signaling Pathway and Inhibition
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways crucial for cell proliferation and survival. The diagram below illustrates the BCR-ABL signaling cascade and the points of inhibition by Dasatinib, Imatinib, and Nilotinib.
Caption: BCR-ABL signaling pathway and points of TKI inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. Below are detailed methodologies for two common in vitro kinase assays used for generating selectivity profiles.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate.
a. Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
Test compounds (Dasatinib, Imatinib, Nilotinib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
b. Method:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, the specific substrate, and the purified kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Binding: Stop the reaction by adding a solution like phosphoric acid and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
a. Materials:
-
Purified recombinant kinase
-
Specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Opaque-walled multi-well plates
-
Luminometer
b. Method:
-
Kinase Reaction: Set up the kinase reaction in an opaque-walled plate containing the kinase, substrate, ATP, and serial dilutions of the test compounds. Incubate at room temperature or 30°C.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
Experimental Workflow
The following diagram outlines a typical workflow for the selectivity profiling of kinase inhibitors.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
References
cross-validation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide activity in different models
While 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a crucial building block in the synthesis of the potent tyrosine kinase inhibitor Dasatinib, publicly available research has not focused on the biological activity of this precursor itself. Scientific inquiry has instead concentrated on the activity of its highly potent derivative, Dasatinib. This guide, therefore, provides a comprehensive comparison of Dasatinib's performance against the first-generation tyrosine kinase inhibitor, Imatinib, across various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.
Dasatinib, a second-generation tyrosine kinase inhibitor, has demonstrated significantly greater potency and a broader spectrum of activity compared to Imatinib, particularly in the context of Chronic Myeloid Leukemia (CML). This is attributed to its ability to inhibit both the active and inactive conformations of the Bcr-Abl kinase, the hallmark of CML, as well as Src family kinases.[1]
In Vitro Efficacy: A Tale of Enhanced Potency
The superior in vitro activity of Dasatinib is evident from its lower half-maximal inhibitory concentrations (IC50) against both the native Bcr-Abl kinase and various imatinib-resistant mutants.
| Target Kinase | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Fold Difference |
| Unmutated Bcr-Abl | < 1 | 25-100 | > 25-100x |
| c-Src | 0.5 | > 10,000 | > 20,000x |
| c-Kit | 1.1 | 100-200 | ~100-200x |
| PDGFRβ | 1.1 | 100-200 | ~100-200x |
Data compiled from multiple sources.
The enhanced potency of Dasatinib extends to cellular assays, where it effectively inhibits the proliferation of CML cell lines, including those harboring mutations that confer resistance to Imatinib.
| Cell Line | Bcr-Abl Status | Dasatinib GI50 (nM) | Imatinib GI50 (nM) |
| K562 | Wild-type | 0.5 - 3 | 200 - 400 |
| Ba/F3 p210 | Wild-type | 1 - 5 | 500 - 1000 |
| Ba/F3 E255V | Imatinib-resistant mutant | 5 - 10 | > 5000 |
| Ba/F3 M351T | Imatinib-resistant mutant | 1 - 5 | > 5000 |
GI50 (50% growth inhibition) values are approximate and can vary between studies.
In Vivo Models: Translating In Vitro Potency to Preclinical Efficacy
In vivo studies using xenograft models have consistently demonstrated the superior anti-tumor activity of Dasatinib compared to Imatinib. In a K562 intracranial CML model, dasatinib treatment resulted in significant tumor growth inhibition.[2]
| Xenograft Model | Treatment | Dosage | Outcome |
| K562 (CML) | Dasatinib | 10 mg/kg/day | Significant tumor regression |
| K562 (CML) | Imatinib | 50 mg/kg/day | Slower tumor growth inhibition |
Signaling Pathways and Experimental Workflow
Dasatinib's broader inhibitory profile, targeting both Bcr-Abl and Src family kinases, leads to a more comprehensive blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Signaling pathways targeted by Dasatinib and Imatinib.
The evaluation of tyrosine kinase inhibitors typically follows a standardized workflow, from initial in vitro screening to in vivo validation.
References
Benchmarking 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Against a Positive Control for Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential anti-cancer properties of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Given its role as a key synthetic precursor to the potent kinase inhibitor Dasatinib, this document outlines a series of experiments to benchmark its biological activity.[1][2][3] Dasatinib is used as the positive control in these protocols due to its well-characterized mechanism of action and clinical relevance in treating certain leukemias.[4][5][6][7][8]
The primary hypothesis for this benchmarking study is that this compound may exhibit inhibitory effects on cancer cell proliferation and survival by targeting cellular kinases, a characteristic of many 2-aminothiazole-based compounds.[9] The following experimental protocols are designed to test this hypothesis in a quantitative and reproducible manner.
Experimental Design and Rationale
The core of this benchmarking guide revolves around three key cell-based assays:
-
Cell Viability Assay (MTT): To assess the cytotoxic or cytostatic effects of the test compound on a relevant cancer cell line (e.g., K562, a human chronic myeloid leukemia line sensitive to Dasatinib).[10]
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M), which is a common mechanism for anti-cancer agents.
-
Western Blot Analysis of Protein Phosphorylation: To investigate the compound's effect on specific signaling pathways by measuring the phosphorylation status of key proteins downstream of kinases like BCR-ABL and SRC family kinases.
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Materials:
-
This compound (Test Compound)
-
Dasatinib (Positive Control)
-
K562 human chronic myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and Dasatinib in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.[13][14]
Materials:
-
Treated and untreated K562 cells from the viability experiment
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each treatment condition by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[13][14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[13]
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Western Blot Analysis for Phosphorylated Proteins
This protocol detects changes in protein phosphorylation to assess the activity of specific signaling pathways.[15]
Materials:
-
Treated and untreated K562 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-STAT5, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in lysis buffer containing phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein to normalize the data.
Signaling Pathway of Dasatinib
Caption: Simplified signaling pathway inhibited by Dasatinib.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison between the test compound and the positive control.
Table 1: Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | K562 | Experimental Value |
| Dasatinib (Positive Control) | K562 | Literature Value |
Table 2: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | Value | Value | Value |
| Test Compound | IC50 Value | Value | Value | Value |
| Dasatinib | IC50 Value | Value | Value | Value |
Table 3: Western Blot Analysis (Relative Phosphorylation Levels)
| Target Protein | Treatment | Relative Phosphorylation (Normalized to Total Protein) |
| p-CrkL | Vehicle Control | 1.0 |
| Test Compound | Value | |
| Dasatinib | Value | |
| p-STAT5 | Vehicle Control | 1.0 |
| Test Compound | Value | |
| Dasatinib | Value |
Interpretation of Results:
The data collected will allow for a direct comparison of the bioactivity of this compound with Dasatinib. A significant reduction in cell viability, induction of cell cycle arrest, and decreased phosphorylation of key signaling proteins by the test compound would suggest that it possesses anti-cancer properties worthy of further investigation and derivatization. Conversely, a lack of activity compared to the positive control would indicate that this specific chemical scaffold is likely inactive in its current form.
References
- 1. damascus.vic.edu.au [damascus.vic.edu.au]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 302964-24-5 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS No. 302964-24-5), ensuring compliance with safety regulations and the protection of personnel and the environment.
Core Disposal Principles
The primary methods for the disposal of this compound and its contaminated materials involve professional waste management services and adherence to all applicable regulations. It is imperative to prevent the entry of this compound into drains, waterways, or the soil.[1]
Disposal Procedures for Unused Product and Surplus Materials
Unused or surplus quantities of this compound must be treated as hazardous waste. The recommended disposal route is through a licensed professional waste disposal company.[2] One of the preferred methods of destruction is incineration in a chemical incinerator equipped with an afterburner and a scrubber to manage emissions.[2]
Key Steps:
-
Contact a licensed and approved waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for the compound.
-
Package the waste material in a suitable, closed, and properly labeled container for transport.
Management of Spills and Contaminated Materials
In the event of a spill, personal protective equipment should be worn, and dust formation must be avoided.[2] The spilled material should be carefully contained and collected.
Cleanup Protocol:
-
Prevent further leakage or spillage if it is safe to do so.
-
Use a vacuum, sweep, or absorb the material with an inert substance.
-
Place the collected material into a suitable, closed container for disposal.[1]
-
The container must be properly labeled as hazardous waste.
-
Contact a licensed waste disposal service for removal.
Disposal of Contaminated Packaging
Containers that have held this compound should be treated as unused product and disposed of accordingly.[1][2] Do not reuse the containers for any other purpose.
Regulatory Compliance
It is mandatory to observe all federal, state, and local environmental regulations when disposing of this chemical and any associated contaminated materials.[1]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS No. 302964-24-5). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after.[2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Necessary when engineering controls are insufficient to control airborne dust. May cause respiratory irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following handling procedures is mandatory to prevent contamination and accidental exposure.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if skin irritation occurs.[1][2]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound and any contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed container suitable for hazardous chemical waste.[2]
-
-
Waste Disposal :
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
